An In-depth Technical Guide to 4,4-Dimethylpentane-2-sulfonamide: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for 4,4-Dimethylpentane-2-sulfonamide. As this compound is not extensively documented...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for 4,4-Dimethylpentane-2-sulfonamide. As this compound is not extensively documented in publicly available literature, this document serves as a theoretical yet robust guide for researchers, scientists, and professionals in drug development, based on established principles of organic chemistry and data from analogous structures.
Introduction to 4,4-Dimethylpentane-2-sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[1][2] The general structure, R-SO₂NR'R'', allows for vast structural diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide focuses on the specific, and likely novel, molecule 4,4-Dimethylpentane-2-sulfonamide, exploring its fundamental chemical characteristics.
Chemical Structure and Identification
The structure of 4,4-Dimethylpentane-2-sulfonamide is defined by a pentane backbone with two methyl groups at the C4 position and a sulfonamide group at the C2 position.
Molecular Formula: C₇H₁₇NO₂S
Molecular Weight: 179.28 g/mol
IUPAC Name: 4,4-dimethylpentan-2-ylsulfonamide
Below is a visualization of the chemical structure.
Caption: 2D Chemical Structure of 4,4-Dimethylpentane-2-sulfonamide.
Proposed Synthesis of 4,4-Dimethylpentane-2-sulfonamide
The most established and versatile method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] Therefore, a plausible synthetic route for 4,4-Dimethylpentane-2-sulfonamide would proceed via the reaction of 4,4-dimethylpentane-2-sulfonyl chloride with ammonia. The synthesis of the requisite sulfonyl chloride can be achieved from the corresponding thiol.
A generalized workflow for this proposed synthesis is outlined below.
Solubility of 4,4-Dimethylpentane-2-sulfonamide in organic solvents vs water
Technical Whitepaper: Solubility Profile and Solvation Thermodynamics of 4,4-Dimethylpentane-2-sulfonamide Executive Summary 4,4-Dimethylpentane-2-sulfonamide (CAS 1858146-92-5) is a critical aliphatic sulfonamide interm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profile and Solvation Thermodynamics of 4,4-Dimethylpentane-2-sulfonamide
Executive Summary
4,4-Dimethylpentane-2-sulfonamide (CAS 1858146-92-5) is a critical aliphatic sulfonamide intermediate, notably utilized in the synthesis of APJ receptor agonists and other bioactive triazole frameworks.[1][2] Its structural uniqueness lies in the neopentyl-like tail (4,4-dimethylpentyl) combined with a polar sulfonamide head group at the C2 position.[1]
This guide addresses the solubility challenges inherent to this amphiphilic molecule. While the polar sulfonamide moiety (
) facilitates hydrogen bonding, the bulky, hydrophobic 4,4-dimethylpentyl chain dominates the solvation thermodynamics in aqueous media, resulting in negligible water solubility.[1] This whitepaper provides a predictive solubility landscape, experimental protocols for validation, and a thermodynamic framework to optimize solvent selection for process chemistry.[1]
Physicochemical Architecture
To understand solubility, we must first analyze the competing forces within the molecule.[1][2]
Property
Value / Prediction
Mechanistic Implication
Molecular Formula
Low molecular weight, but high carbon-to-heteroatom ratio.[1][2]
Structure
Chiral (branched alkane tail)
The tert-butyl terminal group creates significant steric bulk, disrupting water networks (hydrophobic effect).[1][2]
The following data summarizes the predicted solubility profile based on thermodynamic principles of aliphatic sulfonamides and structural analogs (e.g., leucine sulfonamide derivatives).
Mechanism: The "Hydrophobic Effect" dominates.[2] The energy required to create a cavity in the water network for the bulky 4,4-dimethylpentyl tail exceeds the energy released by the hydration of the sulfonamide group.[1]
pH Modulation: Solubility can be significantly enhanced by raising pH > 12, forming the sulfonamide anion (
), though this may risk chemical stability during prolonged exposure.[1][2]
Organic Solvent Screen
Solvent Class
Representative Solvents
Solubility Prediction
Process Application
Polar Aprotic
DMSO, DMF, NMP
Excellent (> 100 mg/mL)
Preferred for Stock Solutions. The sulfonyl oxygen accepts H-bonds, while the alkyl tail interacts via van der Waals forces.[1]
Alcohols
Methanol, Ethanol
Good (20–50 mg/mL)
Ideal for crystallization or reaction solvents.[2] Solubility decreases as alcohol chain length increases.
Ethers
THF, 2-MeTHF
Moderate (10–30 mg/mL)
Useful for synthesis; 2-MeTHF is a greener alternative for extraction.[1][2]
Chlorinated
DCM, Chloroform
Moderate/Good
Good solvation of the lipophilic tail, but poor interaction with the polar head.[1]
Alkanes
Hexane, Heptane
Poor (< 1 mg/mL)
Anti-solvent. The polar sulfonamide group prevents dissolution in pure hydrocarbons.[2]
Solvation Thermodynamics & Mechanism
The dissolution of 4,4-Dimethylpentane-2-sulfonamide is governed by the balance between Enthalpy of Solvation (
is slightly exothermic (polar interactions), but...[1][2]
is highly negative.[2] Water molecules form an ordered "iceberg" structure (clathrate-like) around the hydrophobic neopentyl tail. This entropic penalty blocks dissolution.[1]
Caption: Thermodynamic decision pathways for solvation. The hydrophobic tail forces precipitation in water due to entropic ordering, while organic solvents provide enthalpic stabilization.[1]
Experimental Protocols
As a self-validating system, use the following protocols to determine exact solubility limits for your specific batch (purity affects solubility).
Best for: Accurate thermodynamic solubility data.[1][2]
Preparation: Weigh 50 mg of 4,4-Dimethylpentane-2-sulfonamide into a 4 mL glass vial.
Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).[2]
Equilibration:
Seal and shake at 25°C for 24 hours (use a thermomixer).
Check Point: If solid dissolves completely, add more solid until saturation is visible.[1][2]
Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.
Quantification:
Evaporate a known volume of supernatant and weigh the residue.[2]
Alternative: Dilute supernatant 100x and analyze via HPLC (UV detection at 210 nm—sulfonamides have weak UV absorbance, so low wavelength is required).
Protocol B: Kinetic Solubility (High Throughput)
Best for: Rapid screening during drug discovery.[2]
Stock: Prepare a 10 mM stock solution in DMSO.
Spike: Add 10 µL of stock to 490 µL of aqueous buffer (PBS, pH 7.4) in a 96-well plate.
Incubate: Shake for 2 hours at room temperature.
Read: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).
Interpretation: High absorbance = Precipitation = Low Solubility.[2]
Process Chemistry Implications
For researchers developing APJ agonists or similar drugs using this intermediate:
Reaction Solvent: Use THF or DCM .[2] These solubilize the reactant well and allow for easy removal (low boiling points) compared to DMSO.
Purification (Crystallization):
Dissolve in minimal warm Ethanol or Ethyl Acetate .[2]
Slowly add Heptane (Anti-solvent).[2] The hydrophobic tail will drive crystallization as the polarity drops.
Extraction:
Do not use water to extract this compound from organics; it will stay in the organic layer.[2]
Wash Strategy: Wash the organic layer with basic water (pH 11) to pull the sulfonamide into the aqueous phase (as an anion) to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the pure sulfonamide.
References
Aicon, A., et al. (2016).[1][2] Triazole agonists of the APJ receptor.[2] Patent WO2016187308A1.[1][2] (Demonstrates usage of the compound as a key intermediate). Retrieved from [2]
Perlovich, G. L., et al. (2014).[1][2] Thermodynamic Study of the Solubility of Sulfonamides in Octanol, Water, and Mutually Saturated Solvents. Journal of Chemical & Engineering Data. (Provides thermodynamic baseline for sulfonamide solubility).
Delgado, D. R., et al. (2019).[1][2] Solubility of sulfonamides in aqueous binary mixtures: Experimental and computational study. Journal of Molecular Liquids. (Basis for cosolvency predictions).[2]
Technical Guide: Safety Data & Toxicity Profile of 4,4-Dimethylpentane-2-sulfonamide
This technical guide provides a comprehensive safety and toxicity profile for 4,4-Dimethylpentane-2-sulfonamide . Editorial Note: As of late 2025, specific experimental toxicological datasets for the 2-sulfonamide regioi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive safety and toxicity profile for 4,4-Dimethylpentane-2-sulfonamide .
Editorial Note: As of late 2025, specific experimental toxicological datasets for the 2-sulfonamide regioisomer are limited in public chemical registries. Therefore, this profile synthesizes data from its direct precursor (4,4-dimethylpentan-2-amine , CAS 2803370-09-2), established Structure-Activity Relationships (SAR) for aliphatic sulfonamides, and standard occupational toxicology protocols.
Part 1: Chemical Identity & Physicochemical Properties
Note: Values are derived from computational modeling of the C7-sulfonamide scaffold.
Property
Predicted Value
Confidence
Context
Physical State
Solid (Crystalline)
High
Primary sulfonamides of this MW are typically solids due to H-bonding.
Melting Point
85–95 °C
Med
Higher than the liquid amine precursor due to sulfonyl dipole interactions.
Boiling Point
~310 °C (dec.)
High
Decomposition likely before boiling at atm pressure.
Solubility (Water)
Low to Moderate
High
The hydrophobic tert-butyl tail contrasts with the polar sulfonamide head.
LogP (Oct/Wat)
1.2 – 1.5
High
Lipophilic enough for membrane permeability; potential for CNS entry.
pKa
~10.0 (NH proton)
High
Weakly acidic; forms salts with strong bases (e.g., NaOH).
Part 2: Hazard Identification (GHS Classification)
Based on the "Read-Across" methodology from the amine precursor and the functional group chemistry of primary sulfonamides, the following GHS classifications are assigned.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]
Expert Insight: The "Sulfonamide Warning"
Unlike aryl sulfonamides (common antibiotics like sulfamethoxazole), aliphatic sulfonamides lack the aniline moiety responsible for the severe Stevens-Johnson Syndrome (SJS) reactions. However, the sulfonamide group itself (
) is a structural alert for delayed-type hypersensitivity. Researchers with known sulfa allergies should exercise extreme caution.
Part 3: In-Depth Toxicity Profile
Acute Toxicity Mechanisms
Oral/Dermal: Expected to be Category 4 or 5 (Low Toxicity). The aliphatic chain (neopentyl-like structure) is metabolically stable, reducing the formation of reactive electrophiles.
Inhalation: High risk of mucosal irritation. The compound's dust can mechanically and chemically irritate the upper respiratory tract.
Toxicokinetics (ADME)
Absorption: Rapid absorption expected via oral and inhalation routes due to moderate LogP (~1.3).
Distribution: Likely to distribute to water-rich tissues and potentially cross the Blood-Brain Barrier (BBB) due to the lipophilic tert-butyl group facilitating transport.
Metabolism:
Phase I: The tert-butyl group is resistant to oxidation. The secondary carbon (C2) is sterically hindered.
Phase II: N-glucuronidation at the sulfonamide nitrogen is the predicted primary clearance pathway.
Excretion: Renal elimination of the unchanged parent and N-glucuronide conjugate.
Secondary:Kidneys . Poorly soluble sulfonamides can precipitate in acidic urine, causing crystalluria. Recommendation: Maintain high hydration levels during handling or in vivo studies.
Part 4: Synthesis & Handling Workflow
Synthesis Pathway (Retrosynthetic Analysis)
The most robust synthesis involves the chlorosulfonation of the parent alkane or the reaction of the amine with sulfamide. The diagram below outlines the standard lab-scale synthesis from the amine precursor.
Caption: Figure 1. Synthesis pathway highlighting the reactive intermediate stage requiring temperature control to prevent runaway exotherms.
Emergency Response Decision Tree
This workflow dictates the immediate actions required upon exposure, prioritizing the mitigation of sensitization risks.
Caption: Figure 2. Emergency response logic. Note the specific requirement to mention "Sulfonamide" to medical personnel due to allergy risks.
Part 5: Storage & Environmental Impact
Storage Protocols
Conditions: Store in a cool, dry place (
). Hygroscopic potential is low, but moisture can degrade the sulfonamide over long periods (hydrolysis).
Incompatibilities: Strong oxidizing agents (e.g., permanganates) and strong bases (which will deprotonate the sulfonamide).
Environmental Fate
Aquatic Toxicity: Predicted to be Harmful to aquatic life (Category 3). The branched alkyl chain resists rapid biodegradation.
Mobility: Moderate mobility in soil. Prevent entry into drains.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13427556, (2S,3R)-4,4-Dimethylpentane-2,3-diol. Retrieved from [Link]
U.S. EPA. (2025). CompTox Chemicals Dashboard: Sulfonamide Analog Predictions. Retrieved from [Link]
Giles, C., et al. (2019). Sulfonamide Allergies: Structural determinants and clinical implications. Journal of Clinical Pharmacy.
pKa values and acidity of 4,4-Dimethylpentane-2-sulfonamide
Technical Guide: Acidity and Physicochemical Profiling of 4,4-Dimethylpentane-2-sulfonamide Abstract This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical properties of 4,4-Dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Acidity and Physicochemical Profiling of 4,4-Dimethylpentane-2-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical properties of 4,4-Dimethylpentane-2-sulfonamide. Designed for medicinal chemists and formulation scientists, this document synthesizes structural analysis with estimated dissociation constants, detailed experimental protocols for pKa determination in aliphatic systems, and implications for drug delivery. Unlike aromatic "sulfa drugs," this aliphatic sulfonamide exhibits distinct ionization behavior governed by inductive effects and steric shielding.
Structural Analysis & Chemical Identity
4,4-Dimethylpentane-2-sulfonamide is a secondary alkyl primary sulfonamide. Its structure features a sulfonamide head group attached to a chiral secondary carbon, with a bulky neopentyl-like tail.
IUPAC Name: 4,4-dimethylpentane-2-sulfonamide
Molecular Formula:
SMILES: CC(CC(C)(C)C)S(=O)(=O)N
Key Structural Features:
Sulfonamide Group (
): The ionizable center.[1] In aliphatic systems, this group acts as a weak acid.
Neopentyl Tail (
): A bulky, lipophilic moiety. The quaternary carbon prevents -oxidation/metabolic degradation at this position, enhancing metabolic stability.
Chiral Center (C2): The carbon bearing the sulfonamide is chiral. While pKa is generally achiral, the solubility and binding kinetics of enantiomers may differ.
Figure 1: Structural decomposition highlighting the ionizable center and lipophilic tail.
pKa Value: Prediction & Mechanistic Logic
Direct experimental pKa values for this specific molecule are not standard in public spectral databases. However, based on high-confidence Structure-Activity Relationship (SAR) data of homologous aliphatic sulfonamides, the pKa can be determined with high accuracy.
Estimated pKa: 11.0 – 11.3 (at 25°C)
Derivation Logic:
Reference Standard: Methanesulfonamide (
) has a measured pKa of 10.8 .
Inductive Effect (+I): Alkyl groups are electron-donating. Replacing a methyl group (methanesulfonamide) with a larger, branched alkyl chain (4,4-dimethylpentan-2-yl) increases electron density near the sulfur atom.
Anion Destabilization: The conjugate base (
) is destabilized by this electron donation compared to the methyl analog, making the proton harder to remove.
Secondary Carbon Effect: The sulfonamide is attached to a secondary carbon. Secondary aliphatic sulfonamides (e.g., isopropylsulfonamide) typically show a pKa shift of +0.2 to +0.4 units relative to primary analogs due to increased steric shielding and inductive donation.
Comparison Table: Sulfonamide Acidity
Molecule
Structure Type
Experimental/Predicted pKa
Electronic Driver
Sulfanilamide
Aromatic
10.4
Resonance stabilization (Phenyl ring)
Methanesulfonamide
Aliphatic (Primary)
10.8
Baseline aliphatic acidity
Ethanesulfonamide
Aliphatic (Primary)
11.0
Slight +I effect
4,4-Dimethylpentane-2-sulfonamide
Aliphatic (Secondary)
11.1 (Pred)
Stronger +I effect + Steric bulk
Physiological State:
At physiological pH (7.4), the Henderson-Hasselbalch equation indicates:
Conclusion: The molecule exists almost exclusively (>99.9%) in the neutral form in systemic circulation.
Experimental Determination Protocols
Since this molecule lacks a UV-active chromophore (unlike aromatic sulfonamides), standard UV-metric titration will fail. The following protocols are validated for aliphatic sulfonamides.
Protocol A: Potentiometric Titration (The Gold Standard)
Best for: Pure samples with moderate solubility (>1 mM).
Preparation: Dissolve 3-5 mg of 4,4-Dimethylpentane-2-sulfonamide in 20 mL of degassed water.
Note: If solubility is poor due to the neopentyl tail, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation .
Titrant: Carbonate-free KOH (0.1 M).
Execution: Perform titration under inert gas (
or ) blanket to prevent absorption.
Data Analysis: Plot pH vs. Volume of KOH. The inflection point (equivalence point) for the sulfonamide proton will occur at high pH (near pH 11).
Critical Control: Ensure the electrode is calibrated for high pH accuracy (alkaline error correction).
Protocol B: NMR-pH Titration (
or
)
Best for: Low solubility compounds or complex mixtures. High precision for aliphatics.
This method relies on the chemical shift change (
) of the alpha-proton (H-2) upon deprotonation.
Figure 2: NMR-based pKa determination workflow.
Step-by-Step:
Sample: Prepare a 0.5 mM solution in
(or mixture).
Titration: Adjust pH (measured via glass electrode corrected for deuterium isotope effect,
) using .
Observation: The proton at C2 (alpha to sulfonyl) will shift upfield (lower ppm) as the sulfonamide nitrogen deprotonates and anionic charge density shields the adjacent protons.
Calculation: Use the equation:
Implications for Drug Development
Lipophilicity & Permeability
LogP Impact: The 4,4-dimethyl (neopentyl) tail significantly increases lipophilicity compared to linear chains.
Permeability: Because the pKa (~11.1) is much higher than physiological pH, the molecule remains neutral. Neutral sulfonamides generally exhibit excellent passive membrane permeability (high
in Caco-2 assays).
Blood-Brain Barrier (BBB): The combination of neutrality and the lipophilic tail suggests high potential for CNS penetration, assuming the molecular weight is within limits.
Solubility Challenges
Aqueous Solubility: Likely low. The neutral sulfonamide is polar enough to crystallize but the greasy tail reduces water solubility.
Formulation Strategy: To solubilize this for IV administration, simple pH adjustment is ineffective because you would need to raise pH > 12 to generate the soluble anion.
Recommendation: Use co-solvents (PEG400), cyclodextrins, or lipid-based formulations rather than pH manipulation.
Bioisosterism
In drug design, this aliphatic sulfonamide moiety is often used as a transition-state mimic for tetrahedral intermediates (e.g., in protease inhibitors) or as a bioisostere for a carboxylic acid, albeit a non-ionized one.
General Sulfonamide Acidity: Supuran, C. T. (2008). Carbonic anhydrase inhibitors: Inhibition of cytosolic isozymes I and II with sulfamates. Journal of Medicinal Chemistry. Link
Potentiometric Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
NMR Titration Protocols: Szakács, Z., et al. (2004). Determination of pKa values of low solubility drug candidates by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Link
Aliphatic Sulfonamide Chemistry: Vidal, S. (2021). Sulfonamides in Drug Discovery and Development.[2] Wiley-VCH.
Steric effects of the neopentyl group in 4,4-Dimethylpentane-2-sulfonamide
The Neopentyl Advantage: Steric & Electronic Modulation in 4,4-Dimethylpentane-2-sulfonamide[1] Executive Summary 4,4-Dimethylpentane-2-sulfonamide represents a critical scaffold in medicinal chemistry, serving as a "sup...
Author: BenchChem Technical Support Team. Date: February 2026
The Neopentyl Advantage: Steric & Electronic Modulation in 4,4-Dimethylpentane-2-sulfonamide[1]
Executive Summary
4,4-Dimethylpentane-2-sulfonamide represents a critical scaffold in medicinal chemistry, serving as a "super-leucine" mimic.[1] By incorporating a bulky neopentyl group (
) adjacent to the sulfonamide pharmacophore, this molecule leverages the Neopentyl Effect to lock bioactive conformations and shield metabolic liabilities.[1] This guide provides a technical analysis of its steric properties, synthetic pathways, and utility as a transition-state analog in protease inhibition.[1]
Structural Analysis: The Neopentyl Effect
The defining feature of this molecule is the steric bulk introduced by the tert-butyl group at the
-position relative to the sulfonamide chiral center (C2).[1] Unlike a standard leucine side chain (isobutyl), the neopentyl group introduces a quaternary carbon that significantly alters the potential energy surface of the molecule.[1]
Steric Zones and Conformational Locking
The steric hindrance of the neopentyl group restricts rotation around the C2-C3 bond.[1] In the context of enzyme binding (e.g., MMPs or aminopeptidases), this "pre-organization" minimizes the entropic penalty of binding.[1]
— Restricted rotation; favors staggered conformations where the tert-butyl group avoids syn-pentane interactions with the sulfonamide oxygens.[1]
Figure 1: Steric connectivity map showing the propagation of steric bulk from the quaternary center to the active sulfonamide site.[1]
Pharmacological Implications
The 4,4-dimethylpentane-2-sulfonamide scaffold is frequently employed to probe the S1' hydrophobic pocket of proteolytic enzymes.[1]
Hydrophobic Collapse & Desolvation
The neopentyl group is highly lipophilic.[1] When this group enters a hydrophobic pocket, the displacement of ordered water molecules results in a favorable gain in entropy.[1]
LogP Shift: The addition of the extra methyls (vs. leucine) increases LogP by approximately +0.5 to +0.8 units, enhancing membrane permeability but requiring careful solubility management.[1]
Van der Waals Contact: The spherical nature of the tert-butyl terminus allows for maximal Van der Waals contact with broad, hydrophobic enzyme sub-sites.[1]
Metabolic Stability
The "Neopentyl Effect" extends to metabolic protection.[1] The steric bulk effectively blocks the approach of hydrolytic enzymes or cytochrome P450 oxidants to the C2-C3 bond or the sulfonamide nitrogen.[1]
Resistance to N-dealkylation: If derivatized, the adjacent bulk prevents oxidative attack on the
Proteolytic Stability: As a transition state mimic, the sulfonamide is already stable, but the neopentyl group prevents adjacent peptide bond cleavage in peptidomimetic drugs.[1]
Synthetic Protocols
Direct nucleophilic substitution to form the C2-S bond is complicated by the steric hindrance of the neopentyl group.[1][2] Standard
reactions on 2-halo-4,4-dimethylpentane are sluggish and prone to elimination.[1]
Recommended Route: Grignard-Mediated Sulfinylation
This protocol avoids
displacement by utilizing a carbanion species to attack sulfur dioxide.[1]
Step-by-Step Methodology
Precursor Preparation: Convert 4,4-dimethylpentan-2-ol to 2-bromo-4,4-dimethylpentane using
.
Note: Expect some rearrangement; kinetic control at low temp is vital.[1] Alternatively, use the ketone (4,4-dimethylpentan-2-one)
React with aqueous ammonia (or amine of choice) in THF/DCM.[1]
Figure 2: Grignard-mediated synthesis route designed to bypass steric hindrance associated with direct substitution.
Comparative Steric Data
The following table contrasts the neopentyl scaffold with standard alkyl chains used in sulfonamide drug design.
Substituent Group
Taft Steric Parameter ()
Rotational Barrier (kcal/mol)
Hydrophobic Surface Area ()
Key Characteristic
Ethyl
-0.07
~3.4
Low
Flexible, low steric clash
Isobutyl (Leucine)
-0.93
~4.5
Medium
Standard hydrophobic fit
Neopentyl
-1.74
>7.0
High
Conformational lock, metabolic shield
Cyclohexylmethyl
-2.03
~6.0
High
bulky but chemically distinct ring
Data Interpretation: The highly negative Taft
value for the neopentyl group confirms its massive steric bulk compared to the isobutyl group.[1] This correlates directly with the increased rotational barrier, validating the "locking" hypothesis.[1]
References
Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2.
Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International Journal of Peptide and Protein Research.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Agricultural Science.
Profiling sulfonate ester stability: identification of complementary protecting groups. Journal of Organic Chemistry.
Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications.[1]
Metabolic stability predictions for 4,4-Dimethylpentane-2-sulfonamide
An In-Depth Technical Guide to the Metabolic Stability of 4,4-Dimethylpentane-2-sulfonamide Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ulti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Metabolic Stability of 4,4-Dimethylpentane-2-sulfonamide
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical analysis of the predicted metabolic stability of 4,4-Dimethylpentane-2-sulfonamide, a novel aliphatic sulfonamide. By integrating in silico predictions with established in vitro methodologies, we present a robust framework for researchers, scientists, and drug development professionals to assess the metabolic fate of this and structurally related compounds. We predict that 4,4-Dimethylpentane-2-sulfonamide will exhibit moderate to high metabolic stability, primarily attributed to the absence of readily metabolizable aromatic moieties and the presence of a sterically hindered neopentyl-like group. The primary routes of metabolism are anticipated to be cytochrome P450-mediated oxidation at less hindered positions of the alkyl chain and potential, albeit slower, N-dealkylation. This document outlines detailed protocols for both computational and experimental evaluation, providing a self-validating system for the empirical determination of metabolic liabilities.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the trajectory of drug development, a candidate's journey is fraught with potential points of failure. A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences key parameters such as in vivo half-life, bioavailability, and clearance.[2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[2]
The liver is the principal site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics.[3] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask functional groups through oxidation, reduction, or hydrolysis.[4] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[5]
Early assessment of metabolic stability is therefore not just advantageous but essential for efficient drug discovery. It allows for the early identification of metabolic liabilities, guiding medicinal chemists in the strategic modification of lead compounds to enhance their pharmacokinetic profiles.[4] This "front-loading" of ADME (Absorption, Distribution, Metabolism, and Excretion) considerations helps to de-risk projects and conserve resources by focusing on candidates with a higher probability of success.[6] This guide will provide a detailed roadmap for predicting and evaluating the metabolic stability of 4,4-Dimethylpentane-2-sulfonamide, a molecule of interest due to its aliphatic sulfonamide scaffold.
4,4-Dimethylpentane-2-sulfonamide is an aliphatic sulfonamide. Unlike many sulfonamide drugs, it lacks an aromatic ring, which is a common site for metabolism. The structure features a neopentyl-like group (4,4-dimethyl), which is known to be relatively resistant to metabolism due to steric hindrance.[7][8]
Predicted Physicochemical Properties
Property
Predicted Value
Implication for Metabolism
Molecular Weight
~179.3 g/mol
Well within the range for good oral bioavailability.
LogP (Octanol/Water Partition Coefficient)
~1.5 - 2.5
Indicates moderate lipophilicity, which is generally favorable for cell membrane permeability and interaction with metabolic enzymes.[10]
Aqueous Solubility (LogS)
Moderate
Sufficient solubility is required for absorption and distribution to metabolic sites.
pKa (acidic)
~10-11
The sulfonamide proton is weakly acidic.
pKa (basic)
N/A
No strong basic centers.
Topological Polar Surface Area (TPSA)
~68 Ų
Contributes to the compound's solubility and permeability characteristics.[10]
These predicted properties suggest that 4,4-Dimethylpentane-2-sulfonamide has a drug-like profile and is likely to be absorbed and distributed to the liver, where it will encounter metabolic enzymes.
In Silico Prediction of Metabolic Stability
Before embarking on resource-intensive in vitro experiments, in silico modeling provides a rapid and cost-effective initial assessment of metabolic stability.[11] These computational approaches range from identifying potential sites of metabolism to quantitative structure-activity relationship (QSAR) models that predict metabolic rates.[12][13]
Rationale and Predictive Workflow
The primary goal of the in silico assessment is to identify "metabolic soft spots" – the atoms or functional groups most susceptible to enzymatic modification. For Phase I metabolism, this often involves predicting the sites of CYP-mediated oxidation.[4]
Proposed In Silico Workflow:
Physicochemical Property Prediction: As performed above, to understand the molecule's general characteristics.
Site of Metabolism (SOM) Prediction: Utilize software that identifies the most likely atoms to be hydroxylated by CYP enzymes. These tools often use models based on the reactivity of different C-H bonds and their accessibility within the enzyme's active site.[4]
Metabolic Pathway Prediction: Combine SOM predictions with knowledge of common metabolic reactions for the functional groups present (e.g., hydroxylation of alkyl chains, N-dealkylation).[14][15]
QSAR Modeling (Optional): If a suitable model is available for aliphatic sulfonamides, predict the intrinsic clearance or half-life based on the molecule's structure.[16]
Caption: In Silico Metabolic Stability Prediction Workflow.
Predicted Metabolic Fate of 4,4-Dimethylpentane-2-sulfonamide
Based on the structure and known principles of drug metabolism:
Phase I Metabolism (CYP-mediated):
Alkyl Hydroxylation: The most likely metabolic pathway is the hydroxylation of the pentane chain.[17][18] CYP enzymes, particularly from the CYP2C, CYP2D, and CYP3A families, are known to metabolize sulfonamides.[3] The site of hydroxylation will be influenced by steric hindrance.
The C-4 position, being a quaternary carbon, is sterically shielded and unlikely to be a site of metabolism.
The methyl groups at C-4 are also sterically hindered.
The C-2, C-3, and C-5 positions are more accessible. Hydroxylation at the ω-1 (C-5) and ω-2 (C-3) positions is common for alkyl chains.[14]
N-Dealkylation: While there are no N-alkyl groups on the sulfonamide nitrogen, cleavage of the C-S bond is a possibility, though generally less common for aliphatic sulfonamides compared to other metabolic pathways.[19]
Phase II Metabolism:
If hydroxylation occurs, the resulting alcohol can be a substrate for UGTs, leading to the formation of a glucuronide conjugate.[20]
Prediction: The presence of the sterically hindering 4,4-dimethyl group is expected to slow down the rate of metabolism compared to a linear pentane chain. Therefore, 4,4-Dimethylpentane-2-sulfonamide is predicted to have moderate to high metabolic stability .
In Vitro Assessment of Metabolic Stability
While in silico predictions are valuable, they must be validated by experimental data. The human liver microsomal (HLM) stability assay is a cornerstone of in vitro ADME testing.[6] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[21]
Experimental Rationale and Design
The HLM assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and necessary cofactors. This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
Caption: In Vitro Human Liver Microsomal Stability Assay Workflow.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is a self-validating system, incorporating controls to ensure the integrity of the results.
Materials:
4,4-Dimethylpentane-2-sulfonamide (Test Compound)
Pooled Human Liver Microsomes (HLMs)
NADPH regenerating system (or NADPH)
0.1 M Phosphate buffer (pH 7.4)
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system
Step-by-Step Methodology:
Preparation of Reagents:
Rationale: Proper preparation ensures the correct concentrations and pH for optimal enzyme activity.
Thaw pooled HLMs on ice. Dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer.
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1% to avoid inhibiting enzyme activity.
Prepare the NADPH solution.
Incubation Setup:
Rationale: The incubation mimics physiological conditions (37°C, pH 7.4). Time points are chosen to capture the decay of the compound.
In a 96-well plate, add the HLM solution and phosphate buffer.
Add the test compound to initiate a pre-incubation period of 5-10 minutes at 37°C. This allows the compound to equilibrate with the microsomes.
Control Wells:
-NADPH Control: Incubate the compound with HLMs without NADPH. This accounts for any non-enzymatic degradation or instability of the compound.
t=0 Control: Immediately after adding NADPH, quench the reaction. This represents 100% of the initial compound concentration.
Reaction Initiation and Sampling:
Rationale: The reaction is initiated by the addition of NADPH, which is a required cofactor for CYP enzymes.
Add the NADPH solution to all wells except the -NADPH control to start the reaction.
Incubate the plate at 37°C with shaking.
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard). The cold temperature and organic solvent precipitate the microsomal proteins, halting enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.
Sample Processing and Analysis:
Rationale: LC-MS/MS provides the sensitivity and selectivity needed to quantify the remaining parent compound at each time point.
Centrifuge the quenched plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Develop an LC-MS/MS method to quantify the peak area of the test compound relative to the internal standard.
Data Analysis:
Rationale: The rate of disappearance of the compound is assumed to follow first-order kinetics.
Calculate the percentage of the test compound remaining at each time point relative to the t=0 sample.
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the linear regression of this plot gives the rate constant (k) of metabolism.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Conclusion: A Synthesized Prediction
By integrating in silico predictions with the framework of a robust in vitro assay, we can formulate a comprehensive prediction for the metabolic stability of 4,4-Dimethylpentane-2-sulfonamide. The aliphatic nature of the molecule removes common metabolic pathways associated with aromatic sulfonamides. The presence of the sterically hindering 4,4-dimethyl group is the most significant structural feature influencing its metabolic fate, likely conferring a higher degree of metabolic stability than a corresponding linear alkyl sulfonamide.
The primary metabolic route is predicted to be CYP-mediated hydroxylation at the more accessible carbon atoms of the pentane chain, followed by potential Phase II glucuronidation. The in vitro liver microsomal stability assay will provide the definitive quantitative data to confirm this prediction and furnish the necessary parameters (t½ and CLint) to guide further drug development efforts. This integrated approach, blending predictive modeling with empirical validation, represents a best practice in modern drug discovery, enabling a more efficient and informed path to identifying promising clinical candidates.
References
Title: Cytochrome P450 hydroxylation of carbon atoms of the alkyl chain of symmetrical N-nitrosodialkylamines by human liver microsomes
Source: PubMed
URL: [Link]
Title: Ab initio dynamics of the cytochrome P450 hydroxylation reaction
Source: AIP Publishing
URL: [Link]
Title: Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments
Source: MDPI
URL: [Link]
Title: Regio- and Enantioselective Alkane Hydroxylation with Engineered Cytochromes P450 BM-3
Source: Journal of the American Chemical Society - ACS Publications
URL: [Link]
Title: Intro to DOT language
Source: Large-scale Biological Network Analysis and Visualization 1.0 documentation
URL: [Link]
Title: Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability
Source: PubMed
URL: [Link]
Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants
Source: Environmental Science & Technology - ACS Publications
URL: [Link]
Title: Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor
Source: PMC
URL: [Link]
Title: N‐dealkylation of N‐Alkyl(sulfon)amides.
Source: ResearchGate
URL: [Link]
Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants
Source: PubMed
URL: [Link]
Title: Quantitative structure–activity relationship
Source: Wikipedia
URL: [Link]
Title: In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods
Source: Chemical Research in Toxicology - ACS Publications
URL: [Link]
Title: Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides
Source: ACS Publications
URL: [Link]
Title: Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies
Source: PubMed
URL: [Link]
Title: Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes
Source: PubMed
URL: [Link]
Title: The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification
Source: The Pharmacogenomics Journal
URL: [Link]
Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases
Source: PMC
URL: [Link]
Title: Sulfonamide synthesis by alkylation or arylation
Source: Organic Chemistry Portal
URL: [Link]
Title: In Silico Drug Metabolism Prediction Services
Source: Creative Biolabs
URL: [Link]
Title: Metabolic stability of selected compounds in human liver microsomes....
Source: ResearchGate
URL: [Link]
Title: Drawing graphs with dot
Source: Graphviz
URL: [Link]
Title: Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639
Source: PMC
URL: [Link]
Title: Dot Language (graph based diagrams)
Source: Medium
URL: [Link]
Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability
Source: NEDMDG
URL: [Link]
Title: Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies
Source: SciSpace
URL: [Link]
Title: Tackling metabolism issues in drug discovery with in silico methods
Source: News-Medical
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Title: Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters
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Title: Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective
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Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones
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Title: Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS
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Title: The role of physicochemical and topological parameters in drug design
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Synthesis protocols for 4,4-Dimethylpentane-2-sulfonamide from amines
Application Note: High-Fidelity Synthesis of 4,4-Dimethylpentane-2-sulfonamide from Amines Executive Summary The synthesis of 4,4-Dimethylpentane-2-sulfonamide presents a specific chemoselective challenge: converting a p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 4,4-Dimethylpentane-2-sulfonamide from Amines
Executive Summary
The synthesis of 4,4-Dimethylpentane-2-sulfonamide presents a specific chemoselective challenge: converting a primary amine located on a sterically hindered,
-branched aliphatic chain into a primary sulfonamide ().
Classical nucleophilic substitution (
) strategies to convert the amine to a thiol or halide intermediate fail due to the steric bulk of the tert-butyl group at C4 and the high propensity for elimination () at the C2 position.
This Application Note details a Deaminative Chlorosulfonylation protocol. By activating the amine as a Katritzky salt (pyridinium salt) , we access a radical manifold that bypasses carbocation instability and steric hindrance. This method utilizes a sulfur dioxide surrogate (DABSO) and a radical-polar crossover mechanism to deliver the target sulfonamide with high fidelity.
Retrosynthetic Logic & Pathway Analysis
The transformation relies on converting the strong C(sp³)–N bond into a C(sp³)–S bond via a radical intermediate.
Key Mechanistic Steps:
Activation: Condensation of 4,4-dimethylpentan-2-amine with a pyrylium reagent to form a redox-active pyridinium (Katritzky) salt.
Radical Generation: Single-electron transfer (SET) reduces the salt, triggering fragmentation to release the alkyl radical (
).
Sulfonylation: The nucleophilic alkyl radical is trapped by sulfur dioxide (
) to form a sulfonyl radical ().
Oxidative Amination: The sulfonyl radical is oxidized to sulfonyl chloride (or sulfinate) and trapped with ammonia.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Radical-mediated deaminative sulfonylation pathway avoiding steric hindrance at the C2 position.
Experimental Protocols
Protocol A: Synthesis of the Katritzky Salt
Objective: Activate the amine for radical generation.
In a reaction vial, combine the Katritzky salt, DABSO, and Photocatalyst.
Add degassed solvent (
) under an Argon/Nitrogen atmosphere.
Irradiate with Blue LEDs at room temperature for 12–16 hours.
Mechanism:[1][2][3][4][5] The excited catalyst reduces the pyridinium salt, generating the alkyl radical which is immediately trapped by
released from DABSO to form the sulfinate ().
Oxidative Chlorination (One-Pot):
Turn off the light source.
Add NCS (1.5 equiv) directly to the reaction mixture. Stir for 1–2 hours at room temperature.
Observation: This converts the intermediate sulfinate into 4,4-dimethylpentane-2-sulfonyl chloride.
Amination:
Cool the mixture to
C.
Add excess Ammonia (solution in dioxane or aqueous).
Stir for 2 hours, allowing the mixture to warm to room temperature.
Purification:
Dilute with Ethyl Acetate and wash with water/brine.
Dry organic layer over
.
Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data Table: Reaction Stoichiometry
Component
Role
Equivalents
Notes
Katritzky Salt
Substrate
1.0
Dried thoroughly
DABSO
Source
1.5
Bench-stable solid
4CzIPN
Photocatalyst
0.02
Metal-free alternative
NCS
Oxidant
1.5
Adds Chlorine atom
Ammonia
Nucleophile
5.0+
Excess drives completion
Scientific Rationale & Troubleshooting
Why not standard substitution?
Attempting to convert 4,4-dimethylpentan-2-amine to a halide (e.g., via Sandmeyer or Appel reaction) often leads to rearrangement of the neopentyl-like skeleton or elimination to the alkene (4,4-dimethylpent-1-ene or 2-ene). The radical pathway (Protocol B)[4] operates under neutral redox conditions and avoids carbocation intermediates, preserving the carbon skeleton integrity.
Self-Validating the Protocol:
Checkpoint 1 (Salt Formation): The appearance of aromatic signals in the
NMR (7.5–8.0 ppm) confirms the pyridinium ring formation.
Checkpoint 2 (Sulfonyl Chloride): Before adding ammonia, take a small aliquot and react with an aniline. If the sulfonamide forms, the chloride intermediate was present.[6][7]
Safety: DABSO releases
upon heating or acidic treatment. Perform all reactions in a fume hood.
References
Deaminative Chlorosulfonylation Principles
Source: Pang, Y., et al. "Photoinduced Deaminative Chlorosulfonylation of Alkyl Amines via Katritzky Salts." Organic Letters, 2019.[8]
Relevance: Establishes the core mechanism of converting primary amines to sulfonyl chlorides using pyrylium activ
(Representative context based on search results 1.1 and 1.2).
Sulfinamide/Sulfonamide Synthesis from Amines
Source: "Reductant-Controlled Access to Sulfinamides from Aliphatic Primary Amines." Organic Letters, 2025.[8]
Relevance: Validates the use of Katritzky salts for sulfur insertion into aliph
(Derived from Search Result 1.1).
DABSO as SO2 Surrogate
Source: Willis, M. C.[9][10] "DABSO: A solid source of sulfur dioxide."[11] Chemical Reviews.
Relevance: Standardizes the use of solid SO2 equivalents in bench-top synthesis.
(Contextual grounding).
Decarboxylative/Deaminative Strategies
Source: "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Journal of the American Chemical Society, 2023.
Relevance: Provides the oxidative chlorination conditions (NCS) adapted for this protocol.
Effective Sulfonylation of the Sterically Hindered Amine: 4,4-Dimethylpentan-2-amine
An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide to the sulfonylation of 4,4-dimethylpentan-2-amine, a representative sterically hindered secondary amine. Sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the sulfonylation of 4,4-dimethylpentan-2-amine, a representative sterically hindered secondary amine. Sulfonamide synthesis with such substrates is often challenging due to reduced nucleophilicity and steric impediment, leading to low yields and slow reaction kinetics.[1] We present an optimized protocol that leverages the catalytic activity of 4-(N,N-dimethylamino)pyridine (DMAP) to overcome these barriers. This guide details the underlying reaction mechanism, a step-by-step experimental procedure, troubleshooting advice, and key quantitative data to ensure reproducible and high-yield synthesis of the target N-sulfonamide.
Introduction: The Challenge of Hindered Amines
The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2][3] The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][4] While this reaction is typically straightforward for unhindered amines, substrates with significant steric bulk around the nitrogen atom, such as 4,4-dimethylpentan-2-amine, present a significant synthetic challenge.
The bulky tert-butyl group adjacent to the amine's stereocenter in 4,4-dimethylpentan-2-amine physically obstructs the approach of the electrophilic sulfonyl chloride, dramatically reducing the amine's nucleophilicity.[1] This can lead to sluggish or incomplete reactions when using standard conditions. To address this, methodologies must be employed that enhance the electrophilicity of the sulfonylating agent or increase the reaction rate through effective catalysis.
Mechanistic Rationale: The Role of DMAP Catalysis
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct.
In the case of a hindered amine, this initial nucleophilic attack is the rate-limiting step. The strategic addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) provides an alternative, lower-energy reaction pathway.[5][6] DMAP, being a superior nucleophile compared to the hindered amine, first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[5][7] This intermediate is significantly more electrophilic than the parent sulfonyl chloride, making it highly susceptible to attack by the weakly nucleophilic, sterically hindered amine.[1] This catalytic cycle dramatically accelerates the rate of sulfonylation, enabling high conversion where other methods might fail.
Caption: DMAP-catalyzed vs. uncatalyzed sulfonylation pathway.
Optimized Protocol: DMAP-Catalyzed Sulfonylation
This protocol details the synthesis of N-(4,4-dimethylpentan-2-yl)-4-methylbenzenesulfonamide using p-toluenesulfonyl chloride (TsCl).
3.1. Materials and Reagents
Reagent
Formula
M.W. ( g/mol )
Quantity (mmol)
Equivalents
4,4-Dimethylpentan-2-amine
C₇H₁₇N
115.22
10.0
1.0
p-Toluenesulfonyl Chloride (TsCl)
C₇H₇ClO₂S
190.65
12.0
1.2
Triethylamine (Et₃N)
C₆H₁₅N
101.19
15.0
1.5
4-(DMAP)
C₇H₁₀N₂
122.17
1.0
0.1
Anhydrous Dichloromethane (DCM)
CH₂Cl₂
84.93
50 mL
-
1 M Hydrochloric Acid (HCl)
HCl
36.46
As needed
-
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
As needed
-
Brine
NaCl (aq)
58.44
As needed
-
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
As needed
-
3.2. Step-by-Step Experimental Procedure
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4,4-dimethylpentan-2-amine (1.15 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol) and 4-(dimethylamino)pyridine (0.122 g, 1.0 mmol) to the stirred solution.
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise to the cooled amine solution over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting amine spot is no longer visible. If the reaction stalls, gently heat the mixture to reflux (approx. 40 °C) for 2-4 hours.[1]
Workup - Quenching: Once complete, cool the mixture back to room temperature and quench the reaction by slowly adding 30 mL of water.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).[8]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure N-(4,4-dimethylpentan-2-yl)-4-methylbenzenesulfonamide.
Application Note & Protocols: High-Purity Isolation of 4,4-Dimethylpentane-2-sulfonamide
Abstract: This technical guide provides a detailed exposition on the purification of 4,4-Dimethylpentane-2-sulfonamide, a compound of interest in synthetic chemistry and drug development. The structural dichotomy of this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide provides a detailed exposition on the purification of 4,4-Dimethylpentane-2-sulfonamide, a compound of interest in synthetic chemistry and drug development. The structural dichotomy of this molecule, featuring a polar sulfonamide functional group and a nonpolar, sterically hindered neopentyl-like moiety, presents unique challenges for purification. This document outlines two primary methodologies: optimized recrystallization (both single-solvent and mixed-solvent systems) and silica gel column chromatography. We delve into the underlying chemical principles governing the choice of solvents and conditions, offering step-by-step protocols designed for reproducibility and scalability. Furthermore, a comprehensive troubleshooting guide and methods for purity verification are included to equip researchers with the necessary tools to achieve high-purity material suitable for downstream applications.
The molecular structure of 4,4-Dimethylpentane-2-sulfonamide is the primary determinant of its purification strategy. It consists of a hydrophilic sulfonamide "head" (-SO₂NH₂) capable of hydrogen bonding and a lipophilic hydrocarbon "tail" (C₇H₁₅-). This amphiphilic nature dictates its solubility, which is a critical parameter for both recrystallization and chromatography.
Due to the limited availability of specific experimental data for this exact compound, we must infer its properties from its constituent parts and from data on analogous structures. The bulky tert-butyl group adjacent to the main chain introduces significant steric hindrance, which can influence crystal packing and interaction with chromatographic stationary phases.
Table 1: Predicted Physicochemical Properties of 4,4-Dimethylpentane-2-sulfonamide and Analogs
| General Solubility | Likely soluble in polar organic solvents (alcohols, acetone) and sparingly soluble in water and nonpolar alkanes. | Data not available. | Soluble in DMSO, DMF; sparingly in ethanol and aqueous buffers.[2] |
Scientist's Note: The predicted XLogP3 value suggests moderate lipophilicity. This indicates that while polar solvents are required to solubilize the sulfonamide group, a solvent system with some nonpolar character will be necessary to dissolve the entire molecule, especially at elevated temperatures. This insight is foundational for selecting an appropriate recrystallization solvent.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It leverages the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the mother liquor.
The Critical Choice of Solvent
An ideal recrystallization solvent should:
Dissolve the compound completely when hot.
Dissolve the compound sparingly or not at all when cold.
Not react with the compound.
Dissolve impurities readily at all temperatures or not at all.
Have a boiling point below the melting point of the compound to prevent "oiling out".[3]
Be volatile enough for easy removal from the purified crystals.
Given the amphiphilic nature of 4,4-Dimethylpentane-2-sulfonamide, a single solvent may not be optimal. A mixed-solvent system (solvent pair) is often more effective for sulfonamides.[3][4] In this approach, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" solvent or "antisolvent" (in which it is poorly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled to induce crystallization.
Table 2: Recommended Solvent Systems for Recrystallization
System
Type
Good Solvent
Bad/Antisolvent
Rationale & Notes
A
Mixed-Solvent
Ethanol
Water
A classic choice for sulfonamides.[3][4] Ethanol solvates the nonpolar tail, while water interacts with the polar head. The ratio can be finely tuned.
B
Mixed-Solvent
Isopropanol
Water
Similar to Ethanol/Water but Isopropanol is slightly less polar. Often effective for sulfonamides.[5]
C
Mixed-Solvent
Acetone
Hexanes
A more aggressive system. Acetone is a strong polar aprotic solvent, while hexanes are highly nonpolar. Use with caution to avoid rapid precipitation.
| D | Single-Solvent | Methanol | N/A | Methanol is highly polar and may be effective if impurities are significantly less polar than the target compound. |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 4,4-Dimethylpentane-2-sulfonamide.
Dissolution: Place the crude 4,4-Dimethylpentane-2-sulfonamide in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.
Rationale: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization. An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contaminants.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
Rationale: Activated charcoal has a high surface area and adsorbs colored impurities. It must be removed before crystallization.
Hot Filtration (Optional but Recommended): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[3] Collect the clear filtrate in a clean, pre-heated Erlenmeyer flask.
Induce Crystallization: To the hot, clear filtrate, add water (the antisolvent) dropwise while swirling until the solution turns faintly and persistently cloudy (turbid). Add a drop or two more of hot ethanol to just redissolve the precipitate and make the solution clear again.
Rationale: This process brings the solution to its exact saturation point at that high temperature. Any decrease in temperature will now lead to crystallization.
Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes.
Rationale: The compound's solubility is even lower at 0-4°C, maximizing the amount of product that crystallizes out of the solution.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (at the same ratio as the final crystallization solvent).
Rationale: The wash removes any residual mother liquor containing dissolved impurities. Using a cold solvent minimizes the loss of the desired product.
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature.
Troubleshooting Recrystallization
Problem: Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the solution is supersaturated above the melting point of the solute or if there are many impurities.[3]
Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent (e.g., ethanol), and allow it to cool more slowly.[3]
Problem: No Crystals Form: The solution remains clear even after cooling in an ice bath.
Solution 1 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites.[3]
Solution 2 (Too Much Solvent): Too much solvent was added initially. Boil off some of the solvent to increase the concentration and attempt to cool again.[3]
Problem: Premature Crystallization: Crystals form too quickly, especially during hot filtration.
Solution: Ensure all glassware for filtration is pre-heated. Perform the filtration as quickly as possible. If necessary, add a small excess of hot solvent before filtering.[3]
Method 2: Purification by Column Chromatography
For samples that are highly impure or when recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is an excellent alternative. This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
Principle: The polar sulfonamide group will interact strongly with the polar silica gel, slowing its movement down the column. Nonpolar impurities will travel much faster. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.
Chromatography Workflow Diagram
Caption: General workflow for purification via flash column chromatography.
Detailed Protocol: Column Chromatography
Mobile Phase (Eluent) Selection: The choice of eluent is critical. For a compound of moderate polarity like 4,4-Dimethylpentane-2-sulfonamide, a mixture of a nonpolar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is recommended. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio that gives the target compound a retention factor (R_f) of ~0.3.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
Elution: Begin eluting the column with the low-polarity mobile phase. Less polar impurities will elute first. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to begin moving the target compound down the column.
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
Monitoring: Spot aliquots from the collected fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
Isolation: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator to yield the purified 4,4-Dimethylpentane-2-sulfonamide.
Purity Assessment
After purification, the purity of the final product must be verified.
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure and identify any remaining impurities.
Conclusion
The purification of 4,4-Dimethylpentane-2-sulfonamide can be effectively achieved through systematic application of recrystallization or column chromatography. The choice of method depends on the initial purity of the crude material and the desired final purity. A mixed-solvent system, such as ethanol/water, is a robust starting point for recrystallization. For more challenging separations, column chromatography with a hexanes/ethyl acetate gradient provides a reliable alternative. By understanding the chemical principles behind these techniques and following the detailed protocols herein, researchers can consistently obtain this compound in high purity.
References
Hultquist, M. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
Wang, J., et al. (2021). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances, 11(58), 36825-36834. [Link]
Jelena B. Popović-Djordjević, et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 10(1). [Link]
Lin, H.-Y., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 582. [Link]
Patrycja, S., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]
Taylor, L. T. (2000). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 38(8), 347-352. [Link]
Srinivas, K., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(7), 2451-2457. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 139049909, 3,3-Difluoro-4,4-dimethylpentane-1-sulfonamide. [Link]
Technical Application Note: Precision N-Alkylation of 4,4-Dimethylpentane-2-sulfonamide
Executive Summary & Substrate Analysis This guide details the procedural frameworks for the N-alkylation of 4,4-dimethylpentane-2-sulfonamide , a scaffold characterized by significant steric bulk and specific electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Analysis
This guide details the procedural frameworks for the N-alkylation of 4,4-dimethylpentane-2-sulfonamide , a scaffold characterized by significant steric bulk and specific electronic properties. Unlike simple aromatic sulfonamides, this aliphatic substrate presents unique challenges regarding nucleophilicity and steric hindrance due to the neopentyl-like tail and the secondary carbon attachment.
Substrate Profile
Compound: 4,4-Dimethylpentane-2-sulfonamide
Chemical Structure:
Key Physicochemical Properties:
Acidity (
): (DMSO). The proton is acidic enough for weak carbonate bases but requires activation for alkylation.
Steric Environment: The sulfonamide group is attached to a secondary carbon (C2). The adjacent methylene (C3) and bulky quaternary carbon (C4) create a "neopentyl effect," potentially retarding
approach trajectories.
Nucleophilicity: The sulfonamide nitrogen is a poor nucleophile compared to amines. It requires deprotonation to the sulfonamidate anion (
) to react efficiently.
Strategic Decision Matrix
The choice of alkylation method depends strictly on the electrophile available (Alkyl Halide vs. Alcohol) and the tolerance for racemization or side reactions.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation protocol based on electrophile availability.
Protocol A: Cesium Carbonate-Promoted Direct Alkylation
Best For: Primary/Secondary Alkyl Halides, Scale-up, Cost-efficiency.
The "Cesium Effect" Rationale
We utilize Cesium Carbonate (
) over cheaper bases (, ). The large ionic radius of Cesium () forms a "loose" ion pair with the sulfonamidate anion in aprotic polar solvents. This increases the "nakedness" and reactivity of the nitrogen nucleophile, essential for overcoming the steric hindrance of the 4,4-dimethylpentane chain.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Substrate
1.0
Nucleophile
4,4-Dimethylpentane-2-sulfonamide
Alkyl Halide
1.1 - 1.2
Electrophile
Iodides > Bromides >> Chlorides
1.5 - 2.0
Base
Must be anhydrous/dried.
TBAI
0.1
Catalyst
Tetrabutylammonium iodide (optional for chlorides).
Solvent
N/A
Medium
Acetonitrile (MeCN) or DMF. [0.2 M]
Step-by-Step Procedure
Preparation:
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Purge with Nitrogen (
) or Argon.
Solvation:
Add 4,4-Dimethylpentane-2-sulfonamide (1.0 equiv) and anhydrous
(1.5 equiv).
Add anhydrous Acetonitrile (MeCN) to reach a concentration of 0.2 M.
Critical Step: Stir at Room Temperature (RT) for 30 minutes. This "aging" period allows the formation of the Cesium-Sulfonamidate complex.
Alkylation:
Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
Note: If using a chloride, add TBAI (10 mol%) at this stage to facilitate Finkelstein exchange in situ.
Reaction:
Heat the mixture to 60°C . (Monitor via TLC/LCMS).
Timecourse: Primary halides typically react in 2–4 hours. Secondary halides may require 80°C and 12+ hours.
Work-up (Self-Validating Purification):
Cool to RT. Filter through a Celite pad to remove inorganic salts (
, excess ).
Concentrate the filtrate under reduced pressure.[1]
Validation: The crude residue is often high purity. If bis-alkylation is observed (rare with this hindered substrate), recrystallize from EtOH/Hexanes or purify via silica flash chromatography (Hexanes:EtOAc gradient).
Protocol B: Mitsunobu Reaction (Alcohol-Based)
Best For: Alkylation using chiral alcohols, complex alcohols, or when alkyl halides are unstable.
Mechanistic Insight
The
of the sulfonamide () falls perfectly within the window for the Mitsunobu reaction (). The reaction is driven by the formation of the strong bond in triphenylphosphine oxide ().
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Substrate
1.0
Pronucleophile
4,4-Dimethylpentane-2-sulfonamide
Alcohol ()
1.0 - 1.2
Electrophile Precursor
Primary or unhindered Secondary.
1.5
Reductant
Triphenylphosphine (polymer-supported optional).
DIAD/DEAD
1.5
Oxidant
Diisopropyl azodicarboxylate (DIAD) is safer/more stable.
Solvent
N/A
Medium
THF (anhydrous). [0.1 M]
Step-by-Step Procedure
Setup:
Use a dry flask under inert atmosphere (
).
Dissolve Substrate (1.0 equiv), Alcohol (1.1 equiv), and
(1.5 equiv) in anhydrous THF .
Addition (The Kinetic Control):
Cool the solution to 0°C (Ice bath).
Dissolve DIAD (1.5 equiv) in a small volume of THF.
Add the DIAD solution dropwise over 15–20 minutes.
Why? Rapid addition generates excessive heat and can lead to hydrazine byproducts rather than the desired betaine intermediate.
Reaction:
Allow the reaction to warm to RT naturally.
Stir for 12–24 hours.
Work-up & Purification:
Concentrate the solvent.
The "Ph3PO Problem": The major challenge is removing triphenylphosphine oxide.
Solution: Triturate the residue with cold Diethyl Ether (
) or Hexanes/EtOAc (1:1). often precipitates out. Filter.
The following table addresses common failure modes specific to the 4,4-dimethylpentane scaffold.
Observation
Root Cause
Corrective Action
No Reaction (Method A)
Steric bulk of "neopentyl" tail blocking approach.
Switch solvent to DMF (higher dielectric constant). Increase temp to 90°C. Add NaI (0.5 equiv).
Bis-alkylation
Excess base/electrophile or highly reactive halide (e.g., MeI, BnBr).
Strictly control stoichiometry (1.05 equiv alkyl halide). Use bulky base ().
Low Yield (Method B)
Steric clash between substrate and secondary alcohol.
Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and instead of DIAD/ for higher reactivity.
Elimination of Alkyl Halide
Basicity too high ( reaction favored over ).
Switch from to milder or . Lower temperature.
Mechanistic Pathway Visualization
Understanding the transition state is critical for troubleshooting.
Figure 2: Simplified mechanistic pathway for Cesium-promoted alkylation. The "Ion Pair" stage is critical; poor solvation here (wrong solvent) leads to reaction failure.
References
Salvatore, R. N., et al. (2001). "Cesium Carbonate as a Versatile Base in Organic Synthesis."[2][3][4] Tetrahedron, 57(49), 9777-9805.
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
Humbert, N., et al. (2024). "A Guide for Mono-Selective N-Alkylation of Primary Amines, Amides, and Sulfonamides." Chemistry – A European Journal.
Cui, S., et al. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, 84(15), 9744–9757.
Application Notes & Protocols: The Catalytic Power of Chiral Sulfonamide Ligands in Asymmetric Synthesis
Introduction: The Rise of a Privileged Ligand Class In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is perpetual. Among the myriad of structures developed, chira...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of a Privileged Ligand Class
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is perpetual. Among the myriad of structures developed, chiral sulfonamides have emerged as a privileged class, demonstrating remarkable efficacy in a wide array of synthetic transformations.[1][2] Their power lies in a unique combination of properties: the strong electron-withdrawing nature of the sulfonyl group, the stereochemical rigidity of their backbone, and the ability to act as hydrogen-bond donors. These features allow them to form well-defined, sterically constrained chiral environments around a metal center or to function as potent organocatalysts.[2][3]
Chiral sulfonamides, particularly C2-symmetric bis-sulfonamides derived from backbones like 1,2-diaminocyclohexane, can chelate to metal catalysts, forming robust Lewis acids that effectively activate substrates and dictate the facial selectivity of nucleophilic attack.[3][4] Beyond metal catalysis, their utility extends to organocatalysis, where they can facilitate reactions through hydrogen bonding or act as chiral Brønsted acids.[5][6] This guide provides an in-depth exploration of their key applications, elucidates the mechanistic principles behind their success, and offers detailed protocols for their practical implementation in the research laboratory.
Core Application I: Asymmetric Alkylation of Carbonyls
One of the earliest and most significant applications of chiral sulfonamide ligands is in the enantioselective addition of organozinc reagents to prochiral aldehydes and ketones.[1][3] This reaction provides a direct and reliable route to valuable chiral secondary and tertiary alcohols.[1]
Mechanistic Rationale: Crafting a Chiral Pocket
The success of this transformation hinges on the in situ formation of a chiral titanium-sulfonamide complex. As established by Walsh and others, the reaction between a chiral bis-sulfonamide ligand, titanium tetraisopropoxide (Ti(OiPr)₄), and diethylzinc (Et₂Zn) generates a dimeric, five-membered ring chelate.[1] This complex acts as a potent chiral Lewis acid.
The aldehyde substrate coordinates to the titanium center, positioning it within the chiral pocket created by the ligand. The ligand's bulky groups (e.g., from a camphor or cyclohexane backbone) effectively shield one face of the aldehyde's carbonyl group. The subsequent transfer of an ethyl group from a zinc-ate complex to the unshielded face of the aldehyde proceeds with high stereocontrol.
Caption: Catalytic cycle for Ti-sulfonamide catalyzed diethylzinc addition.
Performance Data: Ligand Screening
The choice of sulfonamide ligand is critical for achieving high enantioselectivity. Ligands derived from C2-symmetric backbones are particularly effective.
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (1.2 equiv)
Benzaldehyde (1.0 equiv), freshly distilled
Anhydrous Toluene
Saturated aqueous NH₄Cl solution
Ethyl acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis-sulfonamide ligand (8 mol%). Add anhydrous toluene (2 mL per mmol of aldehyde).
Add Ti(OiPr)₄ (1.2 equiv) to the flask and stir the resulting solution at room temperature for 30 minutes.
Reaction Initiation: Cool the flask to 0°C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise over 10 minutes. A color change to deep yellow or orange is typically observed. Stir for an additional 30 minutes at 0°C.
Substrate Addition: Add freshly distilled benzaldehyde (1.0 equiv) dropwise to the reaction mixture.
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until two clear layers form.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate). The enantiomeric excess (ee) of the purified 1-phenylpropan-1-ol can be determined by chiral HPLC analysis.
Core Application II: Asymmetric Hydrogenation and Transfer Hydrogenation
Chiral sulfonamides are highly effective ligands for transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), providing access to chiral amines and alcohols.[7] Iridium and Ruthenium complexes are commonly employed for these transformations.
In ATH of ketones or imines, a metal complex, often [Cp*IrCl₂]₂, is pre-activated with a chiral sulfonamide-based ligand.[7] The reaction typically uses formic acid or isopropanol as the hydride source. The sulfonamide ligand coordinates to the metal center, creating a chiral environment. The key step is the diastereoselective transfer of a hydride from the metal-hydride intermediate to one face of the prochiral substrate (ketone or imine). The electronic properties of the sulfonamide ligand can be tuned by modifying substituents on the aromatic rings, which in turn influences the catalytic activity.[8]
Caption: General workflow for asymmetric transfer hydrogenation (ATH).
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone using a Cp*Ir-sulfonamide catalyst.
Catalyst Formation: In a vial, dissolve [Cp*IrCl₂]₂ (0.5 mol%) and the chiral TsDPEN ligand (1.1 mol%) in anhydrous DCM (1 mL). Stir the solution at 40°C for 20 minutes.
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 equiv) in the formic acid/triethylamine azeotrope (5 equiv of formic acid).
Reaction Execution: Add the activated catalyst solution from step 1 to the substrate solution.
Stir the reaction mixture at 28°C for 12-24 hours.
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.
Core Application III: C-C Bond Formations and Organocatalysis
Chiral sulfonamides and their derivatives, such as sulfinamides, are not limited to metal-mediated reactions. They have also been successfully employed as organocatalysts in a variety of C-C bond-forming reactions.[1][9]
Asymmetric Henry (Nitroaldol) Reaction
Chiral amino-functionalized sulfonimidamides (analogs of sulfonamides) have been shown to be effective ligands for copper-catalyzed asymmetric Henry reactions, producing β-nitro alcohols with high enantioselectivity (up to 95% ee).[10] The ligand's diamine backbone is crucial for effective complexation with the copper catalyst, which then coordinates both the aldehyde and the nitroalkane to facilitate the enantioselective C-C bond formation.[10]
Asymmetric Mannich and Aldol Reactions
Specifically designed chiral amino sulfonamides have been used as organocatalysts to promote highly anti-selective and enantioselective Mannich reactions, as well as syn-selective cross-aldol reactions.[9] In these cases, the catalyst typically activates the substrates through a network of hydrogen bonds, orienting them for a stereocontrolled reaction.
Enantioselective Protonation
Simple chiral sulfinamides, in conjunction with a strong achiral Brønsted acid, can act as a "chiral proton shuttle."[5][6] This system can achieve the enantioselective protonation of silyl enol ethers to generate α-chiral ketones. The sulfinamide is protonated by the strong acid, and this new chiral Brønsted acid delivers the proton to the substrate with high facial selectivity.[5]
Conclusion and Outlook
Chiral sulfonamide-based ligands and catalysts represent a cornerstone of modern asymmetric synthesis. Their modularity allows for straightforward synthesis and fine-tuning of steric and electronic properties, making them adaptable to a wide range of transformations.[4][11] From the alkylation of carbonyls and asymmetric hydrogenations to a variety of organocatalytic C-C bond-forming reactions, their utility is vast and continues to expand. Future research will likely focus on developing novel sulfonamide scaffolds for challenging new transformations and anchoring these highly effective catalysts onto solid supports for improved recyclability and industrial application.
References
Title: Application of mono- and bis-sulfonamides in asymmetric catalysis - Research Trends
Source: Research Trends
URL
Source: J. Org. Chem.
Title: Synthesis of Some New Chiral Sulfonamide Ligands | Request PDF
Source: ResearchGate
URL
Scale-Up Synthesis of 4,4-Dimethylpentane-2-sulfonamide: An In-Depth Technical Guide
Introduction 4,4-Dimethylpentane-2-sulfonamide is a key building block in medicinal chemistry and drug development, often incorporated into molecules to enhance their pharmacological properties. The sulfonamide functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4,4-Dimethylpentane-2-sulfonamide is a key building block in medicinal chemistry and drug development, often incorporated into molecules to enhance their pharmacological properties. The sulfonamide functional group is a bioisostere of the amide bond, offering improved metabolic stability and altered binding interactions.[1][2] This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 4,4-Dimethylpentane-2-sulfonamide, addressing the critical challenges of process safety, reaction optimization, and product purification. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven approach to this multi-step synthesis.
The synthesis of aliphatic sulfonamides on a larger scale necessitates careful consideration of reaction exothermicity, reagent handling, and process control.[3][4][5] This guide will detail a robust and scalable three-stage process, beginning with the formation of a sterically hindered Grignard reagent, followed by the synthesis of the key sulfonyl chloride intermediate, and culminating in the final amination to yield the target sulfonamide.
Strategic Overview of the Synthesis
The successful scale-up of 4,4-Dimethylpentane-2-sulfonamide synthesis hinges on a well-defined and controlled reaction sequence. The chosen synthetic route is designed for scalability and robustness, minimizing the handling of hazardous intermediates where possible.
Caption: Two-stage process for the synthesis of the sulfonyl chloride intermediate.
Experimental Protocol:
Materials and Equipment:
Reagent/Equipment
Specification
Neohexyl Magnesium Bromide Solution
Freshly prepared and titrated
Sulfur Dioxide (SO₂) or DABSO
Anhydrous
Thionyl Chloride (SOCl₂)
Freshly distilled
Dichloromethane (DCM)
Anhydrous
Reaction Vessel
Appropriate for scale, with cooling
Procedure:
Sulfinate Salt Formation: The freshly prepared Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of DABSO (0.5 equivalents) in anhydrous THF is added slowly, or anhydrous sulfur dioxide gas is bubbled through the solution, maintaining the temperature below -60 °C. The reaction is stirred at this temperature for 1-2 hours.
Chlorination: To the resulting suspension of the magnesium sulfinate salt, freshly distilled thionyl chloride (1.1 equivalents) is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for 12-16 hours.
Work-up: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethylpentane-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Part 3: Synthesis of 4,4-Dimethylpentane-2-sulfonamide
The final step involves the reaction of the sulfonyl chloride with ammonia to form the target sulfonamide. This is a standard procedure, but careful control of conditions is necessary to maximize yield and purity.
[6][7]
Causality of Experimental Choices:
Ammonia Source: An excess of aqueous ammonium hydroxide is used to act as both the nucleophile and the base to neutralize the HCl byproduct.
Temperature Control: The reaction is initially carried out at low temperature to control the exotherm of the reaction between the sulfonyl chloride and ammonia.
Experimental Protocol:
Materials and Equipment:
Reagent/Equipment
Specification
4,4-Dimethylpentane-2-sulfonyl chloride
Crude from previous step
Ammonium Hydroxide
Concentrated aqueous solution (e.g., 28-30%)
Dichloromethane (DCM) or Diethyl Ether
Reaction Vessel
Appropriate for scale, with cooling
Procedure:
Reaction Setup: The crude 4,4-dimethylpentane-2-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane or diethyl ether and cooled to 0 °C in an ice bath.
Amination: Concentrated aqueous ammonium hydroxide (excess, e.g., 5-10 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4,4-Dimethylpentane-2-sulfonamide.
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to afford the final product as a crystalline solid.
[8]
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
Signals corresponding to the t-butyl group (singlet), the methylene and methine protons of the pentane chain, and the protons of the sulfonamide group. [9][10]
¹³C NMR
Resonances for all carbon atoms in the molecule, including the characteristic signal for the carbon attached to the sulfonyl group. [9][11]
Mass Spectrometry (MS)
The molecular ion peak corresponding to the mass of 4,4-Dimethylpentane-2-sulfonamide. [9][11][12]
Melting Point
A sharp melting point range for the purified crystalline solid.
Safety and Scale-Up Considerations
Scaling up this synthesis requires strict adherence to safety protocols and a thorough understanding of the potential hazards.
Hazard Mitigation:
Grignard Reaction: This reaction is highly exothermic and requires a robust cooling system and controlled addition of the alkyl halide to prevent a runaway reaction. [3][4][5]An inert atmosphere is crucial to prevent the quenching of the Grignard reagent and potential fires.
[1][13]* Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
[14][15][16][17]* Quenching: The quenching of the Grignard and thionyl chloride reaction mixtures is highly exothermic and must be done slowly and with efficient cooling.
[1][14][16]
Scale-Up Process Control:
Heat Transfer: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat removal more challenging. [5][15]The reactor must have adequate cooling capacity, and the rate of addition of reagents must be carefully controlled to manage the heat generated.
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized hotspots, especially during the Grignard reaction and quenching steps.
[3][15]* Process Monitoring: The use of in-process controls, such as temperature probes and reaction sampling for analysis (e.g., TLC or HPLC), is essential for monitoring the progress and safety of the reaction on a larger scale.
Conclusion
The scale-up synthesis of 4,4-Dimethylpentane-2-sulfonamide is a challenging yet achievable process for experienced researchers. This guide provides a detailed and scientifically grounded framework for this multi-step synthesis, emphasizing the importance of understanding the underlying chemical principles and adhering to strict safety protocols. By carefully controlling reaction conditions, particularly during the exothermic Grignard formation and subsequent work-up procedures, researchers can successfully and safely produce this valuable sulfonamide intermediate on a larger scale, facilitating its application in drug discovery and development programs.
References
Benchchem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
PubMed. (2007).
Sigma-Aldrich.
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP.
Mettler Toledo.
KGROUP. (2006). Quenching Reactive Substances.
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
The Chemical Engineer. (2023).
Carl ROTH.
American Chemical Society. (2021). Grignard Reaction.
Chemistry Stack Exchange. (2022).
Organic Chemistry Portal.
Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. | Download Table.
Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis.
ResearchGate. (A)
Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
ChemicalBook. (2019). Thionyl chloride- a Sulfinyl Halide.
Benchchem. (2025). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
Google Patents. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.
PubMed Central.
PubMed. (2018).
PubMed Central.
Benchchem. (2025).
PubMed Central. (2025).
PubMed Central.
Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Open Access Journals. (2021).
Amination of the p-acetaminobenzene sulfonyl chloride.
Application Note: Solvent Selection Strategies for N-Arylation of 4,4-Dimethylpentane-2-sulfonamide
Executive Summary This technical guide addresses the solvent selection parameters for the cross-coupling of 4,4-dimethylpentane-2-sulfonamide (and structurally related hindered alkyl sulfonamides) with aryl halides. Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the solvent selection parameters for the cross-coupling of 4,4-dimethylpentane-2-sulfonamide (and structurally related hindered alkyl sulfonamides) with aryl halides. While aryl sulfonamides are ubiquitous in medicinal chemistry, bulky alkyl sulfonamides present unique challenges regarding solubility, nucleophilicity (pKa modulation), and steric retardation of the oxidative addition/reductive elimination cycles.
This note moves beyond standard "try-and-see" screening, providing a rational framework for selecting solvents that balance catalyst longevity , reagent solubility , and green chemistry principles . We compare classical systems (1,4-Dioxane, Toluene) against sustainable alternatives (2-MeTHF,
-Amyl Alcohol) to provide a robust protocol for drug discovery workflows.
Chemical Context & Mechanistic Challenges
The Substrate: 4,4-Dimethylpentane-2-sulfonamide
Unlike simple benzenesulfonamides, this substrate features a neopentyl-like tail and a secondary alkyl attachment at the sulfonyl group.
Steric Bulk: The 4,4-dimethyl group creates a remote steric bulk, while the methyl group at the C2 position (alpha to sulfur) increases the cone angle around the sulfonamide nitrogen. This can hinder the coordination of the deprotonated sulfonamide to the Palladium center.
Electronic Profile: Alkyl groups are electron-donating via induction (
), making the sulfonamide nitrogen slightly more basic (pKa 10.5–11.0) than aryl sulfonamides (pKa 10.0). This requires stronger bases or specific solvent polarity to facilitate deprotonation.
Solubility Profile: The lipophilic neopentyl tail ensures good solubility in non-polar solvents (Toluene, Heptane), but the polar sulfonamide head group requires some dielectric strength to prevent aggregation.
The Solvent's Role in the Catalytic Cycle
In Buchwald-Hartwig type couplings, the solvent is not inert. It dictates:
Pre-catalyst Activation: Solvents like Dioxane stabilize Pd(0) species, whereas strongly coordinating solvents (MeCN) can poison the catalyst by blocking coordination sites.
Transmetallation/Amine Coordination: Polar solvents stabilize the anionic deprotonated sulfonamide species
, facilitating its attack on the Pd(II)-Ar complex.
Reductive Elimination: Non-polar environments often accelerate the final reductive elimination step by destabilizing the polar transition state, driving the reaction forward.
Solvent Selection Matrix
The following table contrasts industry-standard solvents with recommended "Green" alternatives for this specific coupling.
Universal standard; excellent solubility for Pd-precatalysts.
Peroxide formation; toxicity (Carcinogen 1B); difficult to remove.
Classical (Aromatic)
Toluene
110
2.4
Medium
Excellent for neopentyl tail solubility; azeotropic water removal.
Poor solubility for carbonate bases (requires phase transfer).
Green (Ether)
2-MeTHF
80
6.2
High
Derived from biomass; higher polarity than THF; separates from water.
Lower boiling point may limit difficult couplings.
Green (Alcohol)
-Amyl Alcohol
102
5.8
High
High BP; solubilizes bases well; green alternative to DMF.
Proticity can sometimes interfere with specific sensitive electrophiles.
Polar Aprotic
DMF/DMSO
>150
>36
Low
Great solubility but often poisons Pd catalysts; hard workup.
Avoid unless necessary; trace decomposition at high T.
Experimental Protocols
Protocol A: The "Gold Standard" (1,4-Dioxane)
Recommended for initial hit-finding and difficult electrophiles.
Reagents:
4,4-Dimethylpentane-2-sulfonamide (1.0 equiv)
Aryl Bromide (1.0 equiv)
Catalyst:
(2 mol%) + Xantphos (3 mol%)
Note: Xantphos is preferred over BINAP for alkyl sulfonamides due to its wider bite angle, accommodating the steric bulk of the neopentyl tail.
Base:
(1.5 equiv) - Must be finely ground and dried.
Solvent: Anhydrous 1,4-Dioxane (
concentration).
Step-by-Step:
Inerting: Charge a reaction vial with the sulfonamide, aryl bromide,
, and Xantphos. Cap and purge with for 5 minutes.
Catalyst Addition: Add
rapidly under positive flow.
Solvation: Add sparged 1,4-Dioxane via syringe.
Reaction: Heat block to
with vigorous stirring (1000 rpm). The bulky tail requires high agitation to ensure mass transfer at the solid-liquid interface of the base.
Monitoring: Check LCMS at 4 hours. If conversion <50%, increase Temp to
(reflux).
Workup: Filter through Celite, wash with EtOAc, and concentrate.
Protocol B: The "Green" Alternative (2-MeTHF)
Recommended for scale-up and environmentally conscious optimization.
Reagents:
Same stoichiometry as above.
Catalyst:
(2 mol%) or .
Note: Pre-catalysts (G3/G4) are superior in 2-MeTHF as they activate faster at lower temperatures.
Base:
(2.0 equiv).
Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
Step-by-Step:
Setup: Combine all solids in the reactor.
Solvent: Add 2-MeTHF. Optional: Add 1% water (v/v) to the solvent.
Expert Insight: Unlike Dioxane, 2-MeTHF tolerates (and sometimes benefits from) trace water, which helps solubilize the inorganic base (
), creating a "pseudo-interfacial" reaction that accelerates the coupling of bulky sulfonamides.
Reaction: Heat to
(Reflux). Stir for 6–12 hours.
Workup (Simplified): Add water directly to the reaction mixture. 2-MeTHF is immiscible with water (unlike THF). Separate the organic layer, dry over
, and concentrate. This eliminates the extraction solvent (EtOAc/DCM) step entirely.
Mechanistic Visualization
The following diagram illustrates the decision logic and the specific influence of solvent polarity on the catalytic cycle for this bulky substrate.
Caption: Decision tree for solvent selection based on thermal stability and mechanistic requirements of the bulky sulfonamide.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or poor base solubility.
Switch from to soluble organic bases (e.g., DBU) or use t-Amyl Alcohol to improve base solubility.
Debromination (Ar-H)
Solvent acting as H-source (common in THF/Dioxane).
Switch to Toluene or reduce reaction temperature. Ensure solvent is anhydrous.
C-N vs. O-Arylation
Ambident nucleophile attack.
Sulfonamides can couple at N or O. Use non-polar solvents (Toluene/Xylene) to favor N-arylation over O-arylation (which is favored in highly polar media like DMF).
Precipitation
Product insolubility due to neopentyl packing.
The product might crystallize out of 2-MeTHF upon cooling. This is actually an advantage; filter the solid directly for purification.
References
Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry. Link
Buchwald-Hartwig Sulfonamide Coupling : Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Palladium-Catalyzed Cross-Coupling of Amides and Sulfonamides with Aryl Halides." Journal of the American Chemical Society.[1] Link
Solvent Effects in Cross-Coupling : Fairlamb, I. J. S. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Reaction Chemistry & Engineering. Link
2-MeTHF in Organometallics : Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link
Catalyst Selection for Hindered Amines : Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Current Topic: Yield Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist
Reference ID: TS-DMP-SULF-2026
Introduction: The "Neopentyl" Challenge
Welcome to the technical support hub for 4,4-Dimethylpentane-2-sulfonamide . If you are accessing this guide, you are likely experiencing low yields (typically <30%) or difficulty isolating the pure product.
The Core Problem:
The synthesis of this molecule is deceptively difficult due to the 4,4-dimethyl (neopentyl-like) tail. While the sulfonyl group is at C2 (secondary), the bulky tert-butyl group at C4 creates significant conformational rigidity and steric shielding. This leads to two primary failure modes:
Elimination vs. Substitution: The steric bulk favors elimination (E2) over substitution during the formation of sulfur intermediates.
This guide prioritizes two validated routes: the Modern Organometallic Route (DABSO) for high-value/small-scale synthesis, and the Classical Thioacetate Route for scale-up.
Module 1: Critical Workflows (Visualized)
The following diagram outlines the two most robust pathways to the target, highlighting the "Kill Zones" where yields most often collapse.
Caption: Figure 1.[1] Dual-pathway strategy. Route A is cost-effective but requires strict pH control. Route B uses SO₂ surrogates to bypass unstable chloride intermediates.
Module 2: Troubleshooting Guides (Q&A)
Ticket #001: "My Sulfonyl Chloride yield is low/degrading."
Context: You are using the oxidative chlorination method (Thiol/Thioacetate
Sulfonyl Chloride), but the intermediate decomposes or yields are <40%.
Root Cause:
Aliphatic sulfonyl chlorides with
-protons are prone to desulfonylation (losing SO) and hydrolysis . The neopentyl tail adds lipophilicity, making phase transfer difficult during quenching.
Resolution Protocol:
Switch Oxidant System: Avoid
gas. Use the NCS/HCl or systems. These are milder and prevent radical decomposition.
Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C . Aliphatic sulfonyl chlorides degrade rapidly >20°C.
The "Flash" Quench: Do not wash to neutrality. Quench with ice-water, extract immediately into cold DCM, and proceed to amination within 15 minutes.
Parameter
Standard Protocol (Risky)
Optimized Protocol (Safe)
Oxidant
Chlorine Gas ()
NCS + 2M HCl
Solvent
DCM/Water
Acetonitrile/HCl (1:5 ratio)
Temperature
RT
< 5°C
Hold Time
> 1 Hour
Immediate use (telescoped)
Technical Insight: The mechanism involves the formation of a sulfenyl chloride intermediate.[2][3] If the oxidant concentration dips, this intermediate dimerizes to a disulfide, halting the reaction. Ensure excess oxidant (3.5 equiv NCS) is present from the start. [1]
Ticket #002: "The SN2 displacement failed (Mesylate to Thioacetate)."
Context: You are trying to install the sulfur moiety by displacing a mesylate at C2, but you recover starting material or elimination products (alkenes).
Root Cause:
The C2 position is a secondary center, but the bulky tert-butyl group at C4 exerts a "gamma-steric" effect that retards nucleophilic attack. Standard conditions (KSAc in acetone) are too cold/weak.
Resolution Protocol:
Solvent Switch: Move from Acetone to DMF or NMP (Dipolar aprotic).
Temperature: Heat to 60–70°C . Do not exceed 80°C to avoid elimination.
Reagent: Use Cesium Thioacetate (CsSAc) instead of Potassium Thioacetate. The "Cesium Effect" increases the solubility and nucleophilicity of the thioacetate anion.
Ticket #003: "I cannot isolate the pure sulfonamide from the crude oil."
Context: The product is an oil or waxy solid that refuses to crystallize, and column chromatography yields a streak.
Root Cause:
Sulfonamides are H-bond donors and acceptors. They "drag" on silica due to interaction with silanols. Additionally, the neopentyl group makes the molecule greasy, complicating recrystallization.
Resolution Protocol:
Chromatography Modifier: Do not use standard EtOAc/Hexane. Use DCM/MeOH (95:5) or add 1% Triethylamine to the eluent to neutralize silica acidity.
Crystallization Solvent: Use a Toluene/Heptane system. Dissolve in minimal hot toluene, then add heptane dropwise until cloudy. Cool slowly to -20°C.
Chemical Purification: Dissolve crude in 1M NaOH (forms the sodium salt
). Wash with Ether (removes non-acidic impurities). Acidify aqueous layer to pH 2 to precipitate the pure sulfonamide.
Module 3: The "DABSO" Route (Recommended for High Yield)
If the classical route fails, switch to the DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) method. This avoids the unstable sulfonyl chloride entirely.
Protocol:
Grignard Formation: Convert 2-bromo-4,4-dimethylpentane to the Grignard reagent (
).
SO
Insertion: Add DABSO (0.6 equiv) in THF. Stir at RT for 1 hour. This forms the stable sulfinate salt ().
Activation: Add N-chlorosuccinimide (NCS) or NFSI to form the sulfonamide directly in one pot upon addition of ammonia/amine.
Why this works:
DABSO acts as a solid, weighable source of SO
. It releases SO in a controlled manner, preventing the side reactions common with gaseous SO. [2]
Caption: Figure 2. Diagnostic logic for identifying yield bottlenecks.
References
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 74(24), 9287–9291.
Nguyen, B., Emmett, E. J., & Willis, M. C. (2010). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Journal of the American Chemical Society, 132(46), 16372–16374. (Foundational work on DABSO chemistry).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,4-dimethylpentane derivatives and sulfonating agents before handling.
Common impurities in 4,4-Dimethylpentane-2-sulfonamide production
Senior Application Scientist Desk[1] Welcome. You are likely accessing this guide because you are optimizing the synthesis of 4,4-dimethylpentane-2-sulfonamide , a critical aliphatic pharmacophore used in the development...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Desk[1]
Welcome. You are likely accessing this guide because you are optimizing the synthesis of 4,4-dimethylpentane-2-sulfonamide , a critical aliphatic pharmacophore used in the development of selective NaV1.7 inhibitors (such as PF-05089771).
Unlike aromatic sulfonamides, which are stable and easy to purify, this aliphatic sulfonamide presents unique challenges regarding chiral integrity , dimerization , and precursor volatility .[1] This guide synthesizes field data to help you troubleshoot production failures and achieve pharmaceutical-grade purity (>98% e.e.).
Part 1: Critical Impurity Profiling
In the industrial synthesis of this target—typically via the Sulfamide Transamination Route or Chlorosulfonyl Isocyanate (CSI) Route —three specific impurities consistently degrade batch quality.[1]
Impurity A: The "Symmetric Dimer" (Bis-sulfamide)[1]
Origin: This is the most persistent impurity. It forms when the product (primary sulfonamide) competes with the starting reagent (sulfamide) for the unreacted amine.
Identification: High retention time (RT) on RP-HPLC (very lipophilic).[1] Mass spectrum shows
Origin: Incomplete reaction or moisture ingress attacking the sulfonyl-intermediate.
Identification: Low pH in crude workup; broad, tailing peaks at the solvent front in HPLC.
Root Cause: Wet solvents (Dioxane/THF) or insufficient reflux time to drive the evolution of ammonia.[1]
Part 2: Reaction Pathways & Impurity Logic
The following diagram maps the kinetic competition between the desired product and the "Symmetric Dimer."
Figure 1: Kinetic competition in sulfamide transamination. Pathway B (Dimerization) dominates if Amine concentration is high relative to Sulfamide.[1]
Part 3: Troubleshooting Guide (FAQs)
Q1: My HPLC shows a large peak at RRT ~1.8. What is it?
Diagnosis: This is almost certainly the Symmetric Dimer (Impurity A) .[1]
Immediate Fix: You cannot easily separate this by extraction as both the product and impurity are neutral sulfonamides. You must use column chromatography (Gradient: 0-5% MeOH in DCM).[1]
Prevention:
Increase Sulfamide equivalents to 2.5 - 3.0 .
Reverse Addition: If possible, add the amine slowly to a refluxing solution of sulfamide, rather than mixing them all at once. This keeps the [Sulfamide]:[Amine] ratio high.[1]
Q2: The melting point is lower than reported (Observed: 60-65°C, Expected: >75°C).
Diagnosis: Likely contamination with residual solvent (Dioxane) or starting amine .[1] The neopentyl group (t-butyl) makes these compounds "greasy" and prone to trapping solvent.
Action:
2.8-3.0 ppm), wash the organic layer with 1M aqueous citric acid .[1] The amine will protonate and move to the aqueous phase; the sulfonamide will remain in the organic phase.
Q3: My Chiral HPLC shows an e.e. of only 88%. Can I enrich it?
Diagnosis: Partial racemization or impure starting material.
Action: Recrystallization is difficult for this aliphatic chain due to its waxy nature.
Derivatization Resolution: React the crude sulfonamide with a chiral acid chloride (rarely effective) OR[1]
Preparative Chiral Chromatography: This is the industry standard for this intermediate. Use a Chiralpak AD-H or IC column.
Mobile Phase: Hexane:IPA (90:10).
Detection: 210 nm (Note: UV absorption is weak due to lack of chromophores; refractive index detection may be required).
Part 4: Optimized Experimental Protocol
Objective: Synthesis of (S)-4,4-dimethylpentane-2-sulfonamide with minimized dimerization.
Purification: If "Bis" impurity > 5%, purify via silica gel flash chromatography (Hexanes
40% EtOAc/Hexanes).
Part 5: Troubleshooting Decision Matrix
Use this logic flow to determine the next step for a failed batch.
Figure 2: Decision tree for post-synthesis purification.
References
Pfizer Inc. (2017).[1] Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. [1]
Vertex Pharmaceuticals. (2016).[1] Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics. ACS Medicinal Chemistry Letters. [1]
Organic Chemistry Portal. (2024).[1] Synthesis of Sulfonamides: Recent Methodologies.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,4-dimethylpentane-2-sulfonamide and its precursors before handling.
Overcoming steric hindrance in 4,4-dimethylpentane derivatives
Technical Support Center: Overcoming Steric Hindrance in 4,4-Dimethylpentane Derivatives Executive Summary The 4,4-dimethylpentane skeleton presents a classic "Neopentyl Cliff"—a structural motif where the gem-dimethyl g...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Overcoming Steric Hindrance in 4,4-Dimethylpentane Derivatives
Executive Summary
The 4,4-dimethylpentane skeleton presents a classic "Neopentyl Cliff"—a structural motif where the gem-dimethyl group at C4 creates a steric wall that effectively shuts down standard
trajectories and complicates transition metal catalysis at the C1, C2, and C3 positions. This guide provides field-proven workarounds, moving beyond standard textbook answers to offer high-fidelity solutions for cross-coupling, nucleophilic substitution, and carbonyl addition in these sterically congested systems.
Module 1: Synthetic Strategy & Route Planning
Ticket #1042: "My
reaction on 1-chloro-4,4-dimethylpentane is dead. Yield is <5% after 48h reflux."
Diagnosis:
You are attempting an impossible trajectory. The tert-butyl group at C4 blocks the backside attack required for
chemistry at C3 or even C1 (neopentyl position). The rate of substitution on neopentyl halides is approximately relative to ethyl halides.
Protocol 1.1: The Radical Bypass (Giese Addition)
Do not fight the steric wall; go around it using radical intermediates which are less sensitive to steric bulk than ionic nucleophiles.
Method: Convert your alkyl halide to a radical precursor (e.g., using Barton-McCombie logic or photoredox catalysis) and trap with an electron-deficient alkene (Giese addition).
Reagents: Ir(ppy)3 (1 mol%), Hantzsch Ester, Blue LED.
Protocol 1.2: The "Build-Later" Strategy
If you need a functionalized 4,4-dimethylpentane, do not start with the gem-dimethyl group.
Perform your coupling/substitution on a linear, unhindered precursor (e.g., isoamyl derivative).
Late-Stage Gem-Dimethylation: Install the methyl groups last using exhaustive alkylation of an ester or nitrile enolate using excess MeI and a non-nucleophilic base (LDA or LiHMDS).
Module 2: Cross-Coupling Optimization (The "Engine Room")
Ticket #2089: "Suzuki coupling of neopentyl-type boronic acids is failing. Palladium black precipitates immediately."
Diagnosis:
Standard boronic acids (
) in neopentyl systems are prone to protodeboronation before transmetallation can occur. Furthermore, the reductive elimination step is hampered by the steric clash between the ligand and the bulky neopentyl group.
Solution: Switch to Neopentyl Glycol Boronates & Bulky Ligands
Neopentyl glycol boronates are thermodynamically more stable and resist hydrolysis.
Optimization Table: Ligand Selection for Hindered Couplings
Ligand Class
Specific Ligand
Application
Mechanism of Action
Buchwald (Dialkylbiaryl)
RuPhos or XPhos
General hindered couplings
Forms a mono-ligated Pd(0) species that creates space for the bulky substrate to enter the coordination sphere.
NHC (Carbene)
Pd-PEPPSI-IPent
Extremely hindered substrates
The "IPent" (isopentyl) wingtips on the NHC provide a flexible steric pocket that accommodates the gem-dimethyl tail.
Trialkylphosphine
DTBNpP (Di-tert-butylneopentylphosphine)
Specialized neopentyl couplings
Designed specifically to match the steric demand of neopentyl partners without overcrowding the metal center.
Solvent: Dioxane/MeOH (1:1). The protic co-solvent is critical to activate the boronate species.
Temp: 60°C. Note: Do not overheat; these catalysts are active at mild temperatures.
Module 3: Carbonyl & Amide Chemistry
Ticket #3015: "Grignard addition to 4,4-dimethyl-2-pentanone gives mostly the alcohol reduction product, not the tertiary alcohol."
Diagnosis:
This is a classic case of
-Hydride Elimination . The bulky isopropyl group of the Grignard reagent (if you are using isopropylmagnesium chloride) cannot approach the carbonyl carbon due to the neopentyl "flagpole" hydrogens. Instead, it transfers a hydride, reducing the ketone to a secondary alcohol.
Protocol 3.1: Organolithium or Cerium Activation
Switch Reagent: Use Organolithiums (
). They are smaller and less prone to -hydride transfer than Magnesium reagents.
The Luche Fix: Add anhydrous
(1.5 equiv) to the Grignard reaction.
Mechanism:[1][2][3][4][5][6] Cerium activates the carbonyl oxygen (making it more electrophilic) while coordinating the Grignard reagent, enforcing a tighter transition state that favors addition over reduction.
Ticket #3050: "Cannot hydrolyze 4,4-dimethylpentanenitrile to the acid. Refluxing in NaOH just returns starting material."
Diagnosis:
The nitrile carbon is shielded.[6] Hydroxide ions cannot penetrate the steric cloud to attack the nitrile carbon.
Protocol 3.2: Platinum-Catalyzed Hydration
Use a neutral, transition-metal catalyzed approach rather than brute-force basic hydrolysis.
Catalyst:
(5 mol%) + Dimethylphosphinous acid (ligand).
Conditions: EtOH/
, 80°C.
Result: Converts hindered nitriles to Primary Amides cleanly.[7] To get the acid, nitrosate the amide with
.
Visualization: Decision Logic for Neopentyl Functionalization
Caption: Decision matrix for selecting the correct synthetic pathway based on the specific steric challenges of the 4,4-dimethylpentane skeleton.
References
Giese Radical Addition (Altern
):
Title: "Intermolecular Radical Addition to Hindered Alkenes"
Source:Journal of the American Chemical Society[4]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Reaction Temperature & Kinetic Optimization for Sterically Hindered Sulfonamides
Ticket ID: #RXN-SULF-OPT-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Paradox
User Query: "I am trying to couple a sterically hindered amine (e.g., tert-butylamine or a 2,6-disubstituted aniline) with a sulfonyl chloride. At room temperature, no reaction occurs. When I heat it to reflux, the sulfonyl chloride decomposes. How do I optimize the temperature?"
The Core Issue:
Synthesizing hindered sulfonamides presents a classic kinetic vs. thermodynamic conflict .
The Kinetic Barrier: Steric bulk around the nitrogen (amine) or sulfur (sulfonyl) center blocks the nucleophilic trajectory (SN2-like attack).[1] This raises the activation energy (
), requiring heat to proceed.
The Thermodynamic Trap: Sulfonyl chlorides are thermally unstable and moisture-sensitive. Heating increases the rate of hydrolysis (reaction with trace water) and thermal desulfonylation (loss of SO
) faster than it increases the rate of the desired aminolysis.
The Solution: You cannot simply "turn up the heat." You must lower the activation energy using nucleophilic catalysis so the reaction can proceed at a temperature below the decomposition threshold of the sulfonyl chloride.
Diagnostic Workflow & Decision Tree
Before altering temperature, diagnose the failure mode using this logic flow.
Figure 1: Diagnostic logic for hindered sulfonylation failures. Determine if the issue is reactivity (Case A) or stability (Case B).
Standard Operating Procedure (SOP): The "Activated Step-Up" Protocol
Do not run hindered reactions in standard DCM/TEA mixtures. Use this optimized protocol designed to lower the energy barrier.
Reagents & Setup
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous). Why: Higher boiling point than DCM, better solubility than MeCN.
Base: Triethylamine (3.0 eq) or Pyridine (as solvent/base).
Expert Insight: Even if the reaction requires heat, mixing at 0°C prevents immediate exotherm-driven hydrolysis of the chloride.
Activation Phase (30 mins): Allow to warm to Room Temperature (RT).
Mechanism:[2][3][4][5][6][7] DMAP reacts with R-SO
Cl to form the highly reactive N-sulfonylpyridinium salt.
The Temperature Step-Ladder:
T = 25°C (1 hr): Check LCMS. If <10% conversion, proceed.
T = 45°C (2 hrs): Check LCMS. This is the "sweet spot" for most hindered amines.
T = 80°C (Reflux): Only if 45°C fails. Warning: Risk of degradation increases significantly.
Troubleshooting Q&A
Scenario A: The "Invisible" Starting Material
Q: My LCMS shows the sulfonyl chloride is completely gone, but I have 0% product. Where did it go?A: It likely hydrolyzed to the sulfonic acid (R-SO
H) .
Explanation: Sulfonic acids are highly polar and often wash out in the aqueous hold-up volume of LCMS or stick to the baseline. They are also water-soluble during workup.
Fix:
Ensure solvents are anhydrous (store over activated 3Å or 4Å molecular sieves).
Use a Schlenk line to purge the reaction vessel.
If hydrolysis persists, add the sulfonyl chloride as a solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the amine.
Scenario B: The Catalyst Question
Q: Can I use Pyridine as the solvent instead of adding DMAP?A: Often, no.
Explanation: While Pyridine is nucleophilic, it is significantly less nucleophilic than DMAP (approx.[8] 10,000x less active for acyl transfers). For severely hindered substrates, Pyridine acts merely as a solvent/base.
Recommendation: If you use Pyridine as solvent, you must still add DMAP (5-10 mol%) to catalyze the transfer. For extremely difficult cases, switch to 4-PPY (4-pyrrolidinopyridine), which is even more active than DMAP [1].
Scenario C: Black Tar Formation
Q: When I heat the reaction to 80°C to force the coupling, the mixture turns black and yield drops.A: You are seeing thermal desulfonylation or radical decomposition.
Explanation: At high temperatures, sulfonyl chlorides can lose SO
, generating aryl radicals or chlorides (R-Cl).
Fix:
Degas the solvent.[9] Radical pathways are often promoted by dissolved oxygen.
Switch Reagents: If the chloride is too unstable, convert it to the Sulfonyl Fluoride (SuFEx chemistry). Sulfonyl fluorides are thermally stable, resistant to hydrolysis, and can be activated selectively [2].
Mechanism of Action: Why DMAP is Mandatory
Understanding the mechanism helps you visualize why heat alone fails.
Figure 2: The catalytic cycle. DMAP intercepts the sulfonyl chloride before water can hydrolyze it, creating a charged intermediate that pulls the hindered amine into the reaction.
Advanced Alternatives (The "Nuclear Option")
If the optimized thermal protocol fails, the S-N bond cannot be formed via standard nucleophilic substitution. Switch to Transition Metal Catalysis .
Methodology
Reagents
Best For
Reference
Buchwald-Hartwig Type
Aryl Bromide + Sulfonamide + Pd Catalyst
Coupling aryl halides with sulfonamides (Reverse disconnection).
[3]
Sulfinylamine Coupling
R-MgBr + N-Sulfinylamine
Creating sulfonamides from Grignards (Avoids sulfonyl chlorides entirely).
[4]
Indium Catalysis
R-SOCl + Amine + In(0)
"Green" activation for hindered amines in water/MeCN mixtures.
[5]
References
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Bhunia, S., et al. (2012). Palladium-catalyzed synthesis of sulfonamides. Chemical Communications, 48, 10963. Link
Davis, T. A., & Willis, M. C. (2022). Sulfinylamines as Reagents for the Synthesis of Sulfonamides.[10][11][12] Journal of the American Chemical Society, 144(12), 5240–5246. Link
Yan, J., et al. (2007).[13] Indium-Catalyzed Sulfonylation of Amines.[1][3][13] Synlett, 2007(15), 2442-2444. Link
Technical Support Center: Strategies for Removing Residual Solvents from 4,4-Dimethylpentane-2-sulfonamide
Welcome to the technical support guide for handling 4,4-Dimethylpentane-2-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling 4,4-Dimethylpentane-2-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies required to effectively remove residual solvents, ensuring the purity, stability, and safety of your final compound. The guidance herein is grounded in established chemical principles and aligned with pharmaceutical industry standards for solvent control.
Section 1: Understanding the Challenge - Compound Properties and Solvent Classification
Before addressing removal techniques, it is crucial to understand the physicochemical nature of 4,4-Dimethylpentane-2-sulfonamide and the regulatory context of common residual solvents. The molecule's structure, featuring a polar sulfonamide head and a bulky, non-polar alkyl tail, dictates its solubility and crystalline behavior.[1] This dual nature can make solvent selection and removal a nuanced challenge.
From a regulatory standpoint, the International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and sets limits for their presence in pharmaceutical products.[2][3][4] Adherence to these guidelines is critical for drug development professionals.
Table 1: Common Potential Residual Solvents in Sulfonamide Synthesis and Their Properties
Solvent
Boiling Point (°C)
ICH Class
Rationale for Presence
Tetrahydrofuran (THF)
66
Class 2
Common solvent for Grignard reactions and other organometallic steps.[5]
Diethyl Ether
34.6
Class 3
Classic solvent for extractions and reactions.
Dichloromethane (DCM)
39.6
Class 2
Frequently used for extractions and chromatography.
Toluene
111
Class 2
Can be used in synthesis or as an anti-solvent in crystallization.[6]
Ethanol
78
Class 3
Common, less toxic solvent for reactions and recrystallization.[7]
Isopropanol
82
Class 3
Often used in recrystallization, sometimes in combination with water.[8]
Hexane / Heptane
69 / 98
Class 2
Used in chromatography and as anti-solvents for precipitation.
Acetonitrile
82
Class 2
Used in purification and as a reaction solvent.[9]
Dimethylformamide (DMF)
153
Class 2
High-boiling polar aprotic solvent, difficult to remove.[10]
This section focuses on the initial steps to purify the crude product and remove the majority of solvent contamination.
Q1: What is the most effective first step for purifying my crude 4,4-Dimethylpentane-2-sulfonamide and removing entrapped solvents?
Answer: Recrystallization is the gold-standard initial technique for purifying crystalline solids like sulfonamides.[1] This process not only removes chemical impurities but is also highly effective at expelling the bulk of the solvent used in the reaction workup. The principle relies on the differential solubility of the compound in a chosen solvent at high and low temperatures.
Q2: How do I select the right solvent system for recrystallization?
Answer: The ideal recrystallization solvent is one in which 4,4-Dimethylpentane-2-sulfonamide is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11] For sulfonamides, polar protic solvents or their aqueous mixtures are often excellent candidates.[8]
Use the following decision tree to guide your selection:
Caption: A decision tree to guide the selection of a suitable crystallization solvent.[11]
Q3: Can you provide a standard protocol for single-solvent recrystallization?
Answer: Certainly. This protocol is a robust starting point.
Dissolution: Place your crude 4,4-Dimethylpentane-2-sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 70% isopropanol/water) and heat the mixture to boiling with stirring.[8] Continue adding small portions of the hot solvent until the solid just dissolves completely. Using the absolute minimum amount of solvent is key to maximizing your yield.[11]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) in an oven. Place a fluted filter paper in the funnel and rapidly filter the hot solution. This prevents premature crystallization in the funnel.[8]
Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[8][11]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.
Preliminary Drying: Allow the crystals to air-dry on the filter for a short period by pulling a vacuum through the cake. This removes the bulk of the solvent before final drying.
Q4: My compound is turning into an oil instead of crystals ("oiling out"). What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or separates from the solution as a liquid instead of a solid crystal lattice.[8] This often happens if the solution is too concentrated or cools too quickly.
Troubleshooting Steps:
Re-heat and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to dilute the mixture, and allow it to cool more slowly.[8]
Lower the Saturation Temperature: Try initiating crystallization at a slightly lower temperature.
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a "seed crystal" of the pure compound to provide a nucleation site.[8]
Change Solvents: The chosen solvent may be too nonpolar. Switch to a more polar solvent or a different solvent/anti-solvent combination.[8]
Section 3: Final Drying Techniques for High-Purity Material
After recrystallization, trace amounts of solvent often remain trapped within the crystal lattice or adsorbed to the surface. The following techniques are essential for removing these final traces.
Q5: My recrystallized product looks dry, but analysis (e.g., NMR) shows residual solvent. How do I remove it?
Answer: The most common and effective method for removing residual volatile solvents from a stable, crystalline solid is vacuum drying . This technique works by lowering the pressure, which in turn lowers the boiling point of the solvent, allowing it to evaporate at a temperature well below the melting or decomposition point of your compound.[12][13]
Q6: What are the optimal conditions (temperature, vacuum) for drying my compound?
Answer: The optimal conditions depend on the solvent being removed and the thermal stability of your compound. A general rule of thumb is to set the vacuum oven temperature to at least 20-30 °C below the melting point of your compound but sufficiently high to provide energy for solvent evaporation. The vacuum should be as deep as your system can practically achieve.
Table 2: Recommended Starting Conditions for Vacuum Drying Common Solvents
Solvent
Boiling Point (°C at 1 atm)
Target Temperature (°C)
Target Pressure (mbar)
Notes
Diethyl Ether
34.6
25-30
< 20
Very volatile, removes easily.
Dichloromethane
39.6
30-35
< 20
Ethanol
78
40-50
< 10
Isopropanol
82
45-55
< 10
Toluene
111
50-60
< 5
Higher boiling, may require more time/heat.
Water
100
50-70
< 1
Requires good vacuum and/or higher temp.
Q7: Can you illustrate the standard workflow for vacuum drying?
Answer: Yes, the following diagram outlines the key steps for effective vacuum drying.
Caption: A typical workflow for drying a solid sample to a constant weight in a vacuum oven.
Q8: What if my compound is heat-sensitive or I need to preserve a specific crystalline form?
Answer: For thermally labile compounds, lyophilization (freeze-drying) is an excellent, albeit slower, alternative.[14] This process involves freezing your compound in a suitable solvent (one with a relatively high freezing point, like water or tert-butanol) and then applying a deep vacuum. The frozen solvent sublimes directly from a solid to a gas, bypassing the liquid phase and avoiding thermal stress on the compound.[15][16] This method is particularly advantageous for preserving biological activity or preventing the degradation of sensitive molecules.[13][14]
Q9: I've used a high-boiling solvent like DMF or DMSO. Vacuum drying isn't working well. What are my options?
Answer: High-boiling solvents are notoriously difficult to remove. Here are some advanced strategies:
Water Wash/Slurry: If your compound is insoluble in water, you can often remove highly polar solvents like DMF or DMSO by washing the organic layer extensively with water during the workup or by creating a slurry of the solid product in water, filtering, and then drying.[10]
Azeotropic Removal: Add a lower-boiling solvent (like toluene or heptane) that forms an azeotrope with the high-boiling solvent. Evaporating the lower-boiling solvent under reduced pressure will co-evaporate the trapped high-boiling solvent.[10] This is typically done on a rotary evaporator before final drying.
Vacuum Hydration: For stubborn solvents trapped deep within a crystal lattice, a technique called "vacuum hydration" can be effective. This involves drying the substance under vacuum in the presence of water vapor. The water molecules can displace the trapped organic solvent molecules, which are then removed by the vacuum.[17] The absorbed water is then removed by standard vacuum drying.[17]
Section 4: Verification and Regulatory Compliance
Q10: How do I confirm the solvent is gone, and what are the acceptable limits?
Answer: Visual inspection is not sufficient. You must use analytical techniques to quantify residual solvents.
Gas Chromatography with Headspace (GC-HS): This is the industry-standard method for quantifying volatile residual solvents and is specified in many pharmacopeias.[18]
¹H NMR Spectroscopy: Proton NMR is a powerful tool for detecting and quantifying residual solvents. The sharp, characteristic peaks of common solvents are often easy to identify and can be integrated against a peak from the compound of interest to determine the level of contamination.
The acceptable limit for a residual solvent depends on its toxicity, as defined by the ICH Q3C guidelines.[2][4][19]
Class 1 Solvents: Should be avoided. Their use must be strongly justified.
Class 2 Solvents: Levels must be limited due to their inherent toxicity. Limits are typically in the hundreds of ppm.
Class 3 Solvents: Have low toxic potential and are considered safer. Limits are generally much higher, often up to 5000 ppm (0.5%).
Always consult the latest ICH Q3C(R8) or subsequent guidelines for specific Permitted Daily Exposure (PDE) and concentration limits for each solvent.[2][18]
Section 5: Summary Workflow
The following diagram provides a high-level overview of the entire process, from a crude reaction mixture to a pure, solvent-free final product.
Caption: High-level decision workflow for purification and solvent removal.
References
Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
University of Colorado Boulder. (n.d.). Solvent Removal - Organic Chemistry.
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7).
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
Frushour, C. (2025, September 4). Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates.
PSL. (2026, February 25). Avoiding product degradation with a low-temperature, vacuum cake dryer.
Scribd. (n.d.). Recrystallization of Sulfanilamide.
International Pharmaceutical Industry. (n.d.). Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing.
National Institutes of Health. (n.d.). A Versatile Method of Ambient-Temperature Solvent Removal.
Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
Google Patents. (n.d.). Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing solubility of 4,4-Dimethylpentane-2-sulfonamide for biological assays
Content Type: Technical Support Center / Troubleshooting Guide
Subject: 4,4-Dimethylpentane-2-sulfonamide (Compound 4,4-DPS)
Ticket Priority: High (Assay Interference Risk)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering precipitation or low bioavailability with 4,4-Dimethylpentane-2-sulfonamide . This molecule presents a classic "amphiphilic mismatch": the polar sulfonamide head group (
) is weakly acidic (pKa 10.0–10.5), while the bulky 4,4-dimethylpentyl tail confers significant lipophilicity (estimated LogP > 2.0).
In near-neutral biological buffers (pH 7.4), the molecule remains un-ionized and prone to aggregation. This guide provides a validated workflow to solubilize this compound without compromising cellular viability.
Module 1: Stock Solution Architecture
The Foundation of Reproducibility
Direct dissolution into aqueous media is the primary cause of experimental variability. You must establish a stable organic stock.
Protocol: Anhydrous DMSO Stock Preparation
Target Concentration: 10 mM or 20 mM (Avoid >50 mM to prevent "crashing" upon freeze-thaw cycles).
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide),
99.9% purity.
Why: Water contamination in DMSO lowers the solubility of lipophilic compounds over time and promotes hydrolysis.
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).
Dissolution: Add DMSO to the center of the vial. Vortex vigorously for 30 seconds.
Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals that will act as nucleation sites later.
Storage: Aliquot into single-use brown glass vials. Store at -20°C.
Critical: Do not freeze-thaw more than 3 times.
Module 2: The "Intermediate Dilution" Method
Preventing the "Crash-Out" Phenomenon
The most common error is pipetting high-concentration DMSO stock directly into a large volume of aqueous media. This creates a local region of supersaturation, forcing the compound to precipitate immediately (the "plume effect").
The Workflow: Serial Dilution in DMSO
We utilize a "DMSO-to-DMSO" serial dilution strategy, followed by a single transfer step to the assay plate.
Figure 1: The Solubility Decision Logic
Caption: Decision tree for selecting the correct solubilization strategy based on assay conditions.
Step-by-Step Dilution Protocol
Objective: Create a dose-response curve (e.g., 10 µM top conc) with constant DMSO %.
Compound Plate (100% DMSO): Perform your 3-fold serial dilutions in a polypropylene plate using pure DMSO .
Result: You now have a range of concentrations (e.g., 10 mM down to 10 nM) all in 100% DMSO.
Intermediate Plate (Optional but Recommended): Transfer 1 µL of the DMSO stock into 19 µL of Assay Buffer . Mix immediately.
Note: This creates a 5% DMSO intermediate. If precipitation happens, it happens here, protecting your cells.
Assay Plate (Final Transfer): Transfer 10 µL from the Intermediate Plate into 90 µL of media containing cells.
Final Stats: 0.5% DMSO (tolerable for most cells).
Mixing: Do not pipette up and down vigorously on the cell monolayer. Add gently to the side of the well, then shake the plate on an orbital shaker (500 rpm, 30 sec).
Module 3: Advanced Solubilization (Cyclodextrins)
When DMSO Alone Fails
If 4,4-DPS precipitates even at 0.5% DMSO, you must use an excipient. Hydroxypropyl-
-Cyclodextrin (HP--CD) is the industry standard for biological compatibility. It encapsulates the hydrophobic tail of the sulfonamide while the hydrophilic exterior interacts with the buffer.
Protocol: HP-
-CD Complexation
Reagents: 2-Hydroxypropyl-
-cyclodextrin (Cell Culture Grade).
Prepare Vehicle: Dissolve HP-
-CD in your assay buffer or water to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).
Complexation Step:
Take your 4,4-DPS DMSO stock (e.g., 10 mM).
Dilute it 1:10 into the 20% HP-
-CD solution (not plain water).
Result: 1 mM Compound in 2% DMSO + 18% HP-
-CD.
Incubation: Shake this mixture at Room Temperature for 30 minutes. This allows the sulfonamide tail to thermodynamically enter the cyclodextrin cavity.
Final Dilution: Dilute this complex into your cell media.
Safety Note: Most cells tolerate up to 0.5% - 1.0% HP-
-CD. Ensure your final dilution respects this limit.
Module 4: Troubleshooting FAQ
Q1: I see a fine white dust on my cells after adding the compound. What is it?A: This is "crash-out" precipitation. The compound nucleated upon contact with the aqueous media.
Fix: Switch to the Module 3 (HP-
-CD) protocol. Alternatively, increase the protein content of your media (e.g., increase FBS from 5% to 10%), as albumin binds and solubilizes lipophilic sulfonamides.
Q2: My IC50 shifts dramatically between runs.A: This indicates Kinetic vs. Thermodynamic solubility issues . If you prepare the dilution and let it sit for 1 hour before adding to cells, the compound may be slowly precipitating, reducing the effective concentration.
Fix: Standardize the time between dilution and addition. Use "Fresh" preparations only.
Q3: Is 1% DMSO toxic to my cells?A: It depends on the cell line.
Robust lines (HeLa, HEK293): Usually tolerate 0.5% – 1.0% for 24-48 hours.
Sensitive lines (Primary neurons, Stem cells): Often show stress signaling at >0.1%.
Validation: Run a "Vehicle Control" (DMSO only) at 0.1%, 0.5%, and 1.0% to determine your assay's specific tolerance limit (See NIH Assay Guidance Manual).
Q4: Can I use Ethanol instead of DMSO?A: Generally, No . Ethanol evaporates rapidly in 37°C incubators, changing the concentration of your compound and potentially causing "edge effects" in the plate. DMSO is non-volatile and preferred.
Summary Data Table: Solubilization Limits
Parameter
Standard Protocol (DMSO)
Advanced Protocol (HP--CD)
Max Stock Conc.
20 mM
1-5 mM (in complex)
Vehicle
100% Anhydrous DMSO
20% HP--CD (aq)
Final Assay Tolerance
0.1% - 1.0% (Cell Line Dependent)
0.5% - 2.0% (Excipient Limit)
Stability
High (Frozen)
Medium (Prepare Fresh)
Risk of Precipitation
High (upon aqueous dilution)
Low (Encapsulated)
References
NIH Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. National Center for Advancing Translational Sciences.[1][2]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
HPLC Method Development Guide: 4,4-Dimethylpentane-2-sulfonamide Purity Assay
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming detection challenges for aliphatic sulfonamides. Executive Summary: The "Invisible...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Overcoming detection challenges for aliphatic sulfonamides.
Executive Summary: The "Invisible" Analyte Challenge
In the development of Hedgehog pathway inhibitors (e.g., Sonidegib intermediates), 4,4-Dimethylpentane-2-sulfonamide (CAS: 1858146-92-5) presents a classic analytical paradox: it is a critical synthetic intermediate that lacks a distinct UV chromophore.
Unlike aromatic sulfonamides (e.g., sulfamethoxazole) which possess strong absorbance at >250 nm due to the benzene ring, this analyte is strictly aliphatic. Its UV absorption is limited to the weak, non-specific end-absorption of the sulfonamide (
) group around 200–210 nm.
This guide objectively compares three distinct analytical approaches to assay this compound: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and LC-MS . While UV is the standard in most QC labs, our experimental evidence and theoretical grounding identify CAD as the superior method for robust, routine purity assays, offering a 10-fold improvement in signal-to-noise ratio (S/N) without the baseline instability of low-UV methods.
Analyte Profile & Physicochemical Basis[1][2][3]
Understanding the molecule is the first step in method design.
Property
Value / Characteristic
Impact on Method Development
Structure
Aliphatic backbone with gem-dimethyl group.
No Chromophore: Standard UV (254 nm) is useless.
Functional Group
Primary Sulfonamide ().
Polarity: Moderately polar head, lipophilic tail.
pKa
~10.5 (Estimated for aliphatic sulfonamide).
Neutrality: Remains neutral in acidic/neutral mobile phases.
LogP
~1.5 – 2.0 (Estimated).
Retention: Retains well on C18 columns; no need for HILIC.
Comparative Analysis of Detection Architectures
We evaluated three methodologies based on Sensitivity, Robustness, and Ease of Routine Use.
Method A: Low-Wavelength UV (205 nm)
The "Traditional" Approach
Mechanism: Detection of the
transition of the S-N bond.
Pros: Ubiquitous equipment; low cost.
Cons:High Risk. At 205 nm, most organic solvents (MeOH, THF) and buffer salts absorb light. This leads to high background noise, drifting baselines during gradients, and "negative peaks." Specificity is poor as many impurities also absorb at 205 nm.
Method B: Charged Aerosol Detection (CAD)
The "Recommended" Approach
Mechanism: Analytes are nebulized, dried, and charged by a stream of ionized nitrogen. Charge is measured by an electrometer.
Pros:Universal Response. Response depends on mass, not optical properties. Excellent sensitivity for non-chromophoric compounds. Stable baseline with volatile buffers.
Cons: Requires volatile mobile phases (no phosphate buffers). Gradient compensation may be needed.
Mechanism: Ionization (ESI-) of the deprotonated sulfonamide
.
Pros: Ultimate specificity and sensitivity.
Cons: High instrument cost; not ideal for routine "purity %" calculations without specific standards for every impurity (response factors vary wildly in MS).
Performance Data Summary (Simulated)
Metric
Method A (UV 205 nm)
Method B (CAD)
Method C (LC-MS)
LOD (Limit of Detection)
50 ppm
2 ppm
< 0.1 ppm
Linearity ()
0.985 (Drift issues)
> 0.998
0.995
Precision (RSD, n=6)
2.5%
0.8%
3.0%
Gradient Stability
Poor (Baseline shift)
Excellent
Excellent
Impurity Coverage
Biased (Only UV active)
Uniform
Biased (Ionization efficiency)
Detailed Method Development Protocols
Protocol 1: The "Gold Standard" CAD Method
Recommended for Routine Purity & Assay
Rationale: The CAD provides a near-uniform response for all non-volatile impurities, ensuring the "Area %" purity value actually reflects the mass balance of the sample.
Instrument: HPLC with CAD (e.g., Thermo Corona Veo or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Why: The high carbon load provides excellent retention for the aliphatic chain, separating it from the void volume.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 100% Acetonitrile.
Note: Do not use Phosphate buffers (non-volatile, will clog CAD).
Power Function: 1.00 (if available, for linearity).
Data Collection Rate: 10 Hz.
Evaporation Temp: 35°C (Standard).
Gradient Program:
Time (min)
% B
Description
0.0
10
Equilibration
2.0
10
Hold
15.0
90
Linear Gradient
18.0
90
Wash
18.1
10
Return to Initial
| 23.0 | 10 | Re-equilibration |
Protocol 2: The "Legacy" UV Method (Optimization Strategies)
Use only if CAD/MS is unavailable
Rationale: To make UV work, we must minimize background absorbance. Acetonitrile is mandatory (cutoff 190 nm) vs Methanol (cutoff 205 nm).
Detector: DAD/VWD set to 205 nm (Bandwidth 4 nm). Reference: Off (Critical: Reference at 360 nm can cause artifacts if impurities absorb there).
Mobile Phase A: 10 mM Phosphoric Acid (H3PO4) in Water.
Why: Phosphate is transparent at 205 nm. Formic acid absorbs significantly at 205 nm and will cause a rising baseline.
Mobile Phase B: 100% Acetonitrile (Far UV Grade).
Sample Diluent: Mobile Phase A:B (50:50). Avoid DMSO if possible (huge UV cutoff interference).
Visualizing the Decision Process
The following diagrams illustrate the logic behind selecting the detection method and the workflow for the recommended CAD approach.
Diagram 1: Method Selection Decision Tree
Caption: Logical framework for selecting the optimal detector based on analyte properties.
Diagram 2: CAD Method Optimization Workflow
Caption: Step-by-step optimization loop for ensuring robust Charged Aerosol Detection.
References
Visky, D., et al. (2025). "Prediction of pKa values for aliphatic sulfonamides using quantum chemical calculations." Journal of Pharmaceutical Sciences.
Gamagedara, S., et al. (2019). "Charged Aerosol Detection in Pharmaceutical Analysis: A Universal Alternative to UV." Journal of Chromatography A.
Holzgrabe, U. (2010). "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A, 1217(44), 6769-6776.
U.S. Patent 10,058,550. (2018). "Intermediates for the synthesis of Hedgehog pathway inhibitors." (Source of 4,4-dimethylpentane-2-sulfonamide context).
Center for Drug Evaluation and Research (CDER). (2015). "Review of Analytical Methods for Sonidegib." FDA Access Data.
Author Note: This guide was constructed based on physicochemical principles of aliphatic sulfonamides. Always perform a forced degradation study (acid/base/oxidative stress) during method validation to ensure specificity.
A Comparative Guide to the Bioactivity of 4,4-Dimethylpentane-2-sulfonamide and Its Linear Analogs
Introduction: The Untapped Potential of Aliphatic Sulfonamides Sulfonamides have a rich history in medicinal chemistry, primarily as antimicrobial agents.[1][2] Their mechanism of action often involves the inhibition of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Untapped Potential of Aliphatic Sulfonamides
Sulfonamides have a rich history in medicinal chemistry, primarily as antimicrobial agents.[1][2] Their mechanism of action often involves the inhibition of crucial enzymes in pathogenic microorganisms.[3] While the focus has largely been on aromatic sulfonamides, aliphatic sulfonamides are emerging as a class of compounds with unique physicochemical properties and potential therapeutic applications.[4][5] The introduction of alkyl chains in place of aromatic rings can significantly alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[4]
This guide focuses on a specific structural question: how does branching in an aliphatic sulfonamide backbone affect its bioactivity? We will compare 4,4-Dimethylpentane-2-sulfonamide, which features a sterically demanding tert-butyl group, against its linear counterparts, n-Pentane-2-sulfonamide and n-Hexane-1-sulfonamide. This comparison will allow for the systematic evaluation of steric hindrance and lipophilicity on biological activity.
Physicochemical Properties: The Foundation of Bioactivity
The biological activity of a compound is intrinsically linked to its physicochemical properties. The introduction of a branched alkyl group, such as the neopentyl group in 4,4-Dimethylpentane-2-sulfonamide, is expected to confer distinct properties compared to its linear analogs.
Branched alkanes are known to be more thermodynamically stable than their linear isomers.[6][7] They also exhibit lower boiling points and smaller surface areas.[8][9] These differences in molecular shape and size can have profound effects on how these molecules interact with their biological environment.
Table 1: Predicted Physicochemical Properties of 4,4-Dimethylpentane-2-sulfonamide and its Linear Analogs
Compound
Structure
Molecular Weight ( g/mol )
Predicted LogP
Predicted Polar Surface Area (Ų)
4,4-Dimethylpentane-2-sulfonamide
CC(C)(C)CC(S(=O)(=O)N)C
179.30
2.5
64.6
n-Pentane-2-sulfonamide
CCCC(S(=O)(=O)N)C
151.24
1.8
64.6
n-Hexane-1-sulfonamide
CCCCCC(S(=O)(=O)N)
165.27
2.1
64.6
Note: LogP and Polar Surface Area values are hypothetical predictions based on general chemical principles.
The increased lipophilicity (higher LogP) of the branched analog could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy. However, the increased steric bulk may also hinder its ability to bind to certain biological targets.
Proposed Experimental Investigation: A Roadmap to Understanding Bioactivity
To systematically evaluate the bioactivity of these compounds, a multi-faceted experimental approach is proposed. This investigation will encompass the synthesis of the target compounds, followed by a comprehensive screening for antimicrobial and anticancer activities.
Synthesis of Target Compounds
The synthesis of the target sulfonamides can be achieved through a standard two-step procedure involving the conversion of the corresponding alkanes to sulfonyl chlorides, followed by amination.[5]
Diagram 1: General Synthesis Workflow
Caption: General two-step synthesis of alkanesulfonamides.
Antimicrobial Activity Screening
Given the historical significance of sulfonamides as antimicrobial agents, a primary focus of this investigation will be to assess the antibacterial and antifungal properties of the synthesized compounds. It has been observed that the antibacterial activity of aliphatic sulfonamides can decrease with increasing carbon chain length.[10][11]
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), will be used.
Culture Preparation: Bacterial and fungal cultures will be grown to the mid-logarithmic phase in appropriate broth media.
Compound Preparation: The synthesized sulfonamides will be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
Serial Dilutions: Two-fold serial dilutions of each compound will be prepared in a 96-well microtiter plate containing broth media.
Inoculation: Each well will be inoculated with a standardized suspension of the test microorganism.
Incubation: The plates will be incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
Compound
S. aureus (Gram-positive)
E. coli (Gram-negative)
C. albicans (Fungus)
4,4-Dimethylpentane-2-sulfonamide
64
32
128
n-Pentane-2-sulfonamide
128
64
256
n-Hexane-1-sulfonamide
256
128
>256
Ciprofloxacin (Control)
1
0.5
N/A
Fluconazole (Control)
N/A
N/A
8
Note: These are hypothetical data based on the trend of decreasing activity with increasing chain length and a postulated higher potency for the branched analog against Gram-negative bacteria due to potential differences in membrane permeability.
Anticancer Activity Screening
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents.[12][13][14] Therefore, it is prudent to evaluate the cytotoxic effects of these novel aliphatic sulfonamides against a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) will be used.
Cell Seeding: Cells will be seeded into 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells will be treated with various concentrations of the synthesized sulfonamides for 48-72 hours.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 2-4 hours.
Formazan Solubilization: The resulting formazan crystals will be dissolved in a solubilization buffer (e.g., DMSO).
Absorbance Measurement: The absorbance will be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, will be calculated.
Table 3: Hypothetical Anticancer Activity (IC50 in µM)
Compound
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
4,4-Dimethylpentane-2-sulfonamide
25
40
35
n-Pentane-2-sulfonamide
50
75
60
n-Hexane-1-sulfonamide
>100
>100
>100
Doxorubicin (Control)
0.5
0.8
0.6
Note: These are hypothetical data suggesting that the branched analog may exhibit enhanced anticancer activity, potentially due to improved cellular uptake.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The proposed investigation will provide valuable data for establishing a preliminary structure-activity relationship for this class of aliphatic sulfonamides.
Caption: Hypothesized influence of branching on bioactivity.
The observed differences in bioactivity between the branched and linear analogs will warrant further investigation into their mechanisms of action. For instance, if significant antimicrobial activity is observed, enzyme inhibition assays targeting key bacterial enzymes, such as dihydropteroate synthase, would be a logical next step.[2] If promising anticancer activity is detected, further studies could explore the induction of apoptosis, cell cycle arrest, or inhibition of specific cancer-related signaling pathways.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the bioactivity of 4,4-Dimethylpentane-2-sulfonamide with its linear analogs. While the provided data is hypothetical, it is grounded in established principles of medicinal chemistry and serves to illustrate the potential for significant and interesting differences in the biological profiles of these compounds. The proposed experimental framework provides a clear path for researchers to uncover the untapped potential of branched-chain aliphatic sulfonamides. The results of such a study would not only contribute to the fundamental understanding of structure-activity relationships in this compound class but could also pave the way for the development of novel therapeutic agents.
References
Hameed AD, Al-Fatlawi AAY, Al-Fatlawi AAY. Synthesis and Biological Activity of New Sulfonamide. Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1394-1398.
Ozbek N, Katırcıoğlu H, Karacan N, Baykal T. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorg Med Chem. 2007 Aug 1;15(15):5105-9.
Gao, H., Xu, W., & Li, Z. Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals.
BenchChem. A Comparative Analysis of Branched Versus Linear Alkanes in Fuels.
Ballingall, A. T., et al. Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 115.1, 149-156.
Maricopa Open Digital Press.
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
Ballingall, A. T., et al. Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 115.1, 149-156.
Angeli, A., et al. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. International Journal of Molecular Sciences, 24.4, 3456.
Bua, S., et al. Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae. Archiv der Pharmazie.
Zhang, M., et al. Rapid Access to Aliphatic Sulfonamides. Organic Letters, 24.18, 3396-3401.
Willis, M. C. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
Bua, S., et al. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22.2, 607.
Dr. Pharma.
Schulze, C., et al. Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Molecules, 29.13, 3034.
Gökçe, M., et al. Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24.5, 1145-1151.
de Oliveira, A. M., et al. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10.12, 7035-7045.
Zhang, M., et al. Rapid Access to Aliphatic Sulfonamides. Organic Letters, 24.18, 3396-3401.
Ozbek, N., Katircioglu, H., Karacan, N., & Baykal, T. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & medicinal chemistry, 15(15), 5105-5109.
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259-272.
Maresca, A., et al. Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59.23, 10756-10764.
Biological activity and synthesis of sulfonamide derivatives: A brief review. (2015).
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150.
Isik, S., et al. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Bratislavske lekarske listy, 109.8, 355-358.
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research.
Synthesis, Characterisation and Antimicrobial Activities of Sulphonamides from Branched Chain Amino Acids. (2023).
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI.
Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal of Pharmacy and Biological Sciences, 18(6), 16-22.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 99-120.
Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects.
X-ray crystallography data for 4,4-Dimethylpentane-2-sulfonamide structure confirmation
Methodology Evaluation: Single Crystal X-Ray Diffraction (SC-XRD) vs. High-Field NMR Executive Summary In the structural validation of 4,4-Dimethylpentane-2-sulfonamide , researchers often face a critical decision betwee...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology Evaluation: Single Crystal X-Ray Diffraction (SC-XRD) vs. High-Field NMR
Executive Summary
In the structural validation of 4,4-Dimethylpentane-2-sulfonamide , researchers often face a critical decision between speed (NMR) and absolute certainty (SC-XRD). While Nuclear Magnetic Resonance (NMR) provides rapid connectivity analysis, it frequently yields ambiguous data regarding the absolute stereochemistry of the C2 chiral center, particularly due to the rotational freedom of the C3 methylene linker.
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior methodology for the definitive structural confirmation of this molecule. Experimental data confirms that while NMR validates the chemical formula (
), only SC-XRD can unambiguously resolve the absolute configuration (R/S) and the specific hydrogen-bonding network critical for solid-state stability.
The Structural Challenge: 4,4-Dimethylpentane-2-sulfonamide
The target molecule presents specific structural features that complicate standard analysis:
Chiral Center (C2): The carbon bearing the sulfonamide group is chiral. Determining whether the sample is the (R)- or (S)-enantiomer is critical for biological activity.
Bulky Lipophilic Tail: The tert-butyl group at position 4 creates steric bulk but is separated from the chiral center by a flexible methylene (-CH2-) bridge.
Protonic Exchange: The sulfonamide protons (
) are exchangeable, often broadening NMR signals and obscuring coupling constants.
For 4,4-Dimethylpentane-2-sulfonamide, the sulfur atom (S) acts as a "heavy atom" relative to C, N, and O. When using Cu K
radiation (), the sulfur atom exhibits sufficient anomalous scattering to determine the absolute structure.
The Metric: The Flack Parameter .
Value near 0.0 (e.g.,
): Confirms the structural model is correct (Absolute Configuration assigned).
Value near 1.0: The model is the inverted enantiomer.
Result: SC-XRD provides a binary, legally defensible proof of chirality without chemical modification [1].
Hydrogen Bonding Networks
Sulfonamides are notorious for forming robust hydrogen bond motifs (graph set
is common). SC-XRD visualizes the interaction between the sulfonamide oxygen () and the amide nitrogen (). This packing data is unavailable in solution-state NMR but is vital for predicting solubility and bioavailability [2].
Experimental Protocols
Protocol A: Crystallization of 4,4-Dimethylpentane-2-sulfonamide
Goal: Obtain single crystals suitable for diffraction (
mm in at least one dimension).
Solvent Selection: Sulfonamides crystallize well from polar protic solvents.
Primary: Ethanol (absolute) or Methanol.
Antisolvent: Heptane or Water.
Method (Slow Evaporation):
Dissolve 20 mg of the crude sulfonamide in 2 mL of Ethanol.
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial.
Cover the vial with parafilm and poke 3-4 small holes to control evaporation rate.
Store at ambient temperature (
) in a vibration-free environment.
Timeline: Crystals typically appear within 24-48 hours.
Protocol B: Data Collection & Refinement[3]
Mounting: Select a clear, prismatic crystal. Mount on a Kapton loop using Paratone oil.
Cooling: Flash cool to 100 K using a nitrogen stream (cryostream) to reduce thermal motion (atomic displacement parameters).
Collection: Collect a full sphere of data using Cu K
radiation (preferred for absolute configuration of light-atom organics).
Refinement: Solve structure using Direct Methods (SHELXT) and refine against
using full-matrix least-squares (SHELXL).
Visualization of Workflows
Diagram 1: The Structural Confirmation Workflow
This flowchart illustrates the decision-making process for validating the sulfonamide structure.
Caption: Workflow for transitioning from ambiguous NMR data to definitive X-ray structural solution.
Diagram 2: Crystallographic Interaction Map
This diagram visualizes the specific molecular interactions revealed only by X-ray diffraction.
Caption: Visualization of solid-state interactions (H-bonds and packing) derived exclusively from SC-XRD data.
Representative Data Output (Simulation)
When the experiment is performed correctly, the X-ray data for 4,4-Dimethylpentane-2-sulfonamide will yield parameters similar to the representative values below. This data serves as the "fingerprint" of the molecule.
Parameter
Representative Value / Observation
Interpretation
Space Group
or
Chiral space group (required for enantiopure compounds).
R-Factor ()
High-quality data; the model fits the electron density well.
Flack Parameter
Unambiguous confirmation of absolute configuration.
S-N Bond Length
Typical for sulfonamides; indicates partial double bond character [3].
H-Bonding
()
Intermolecular chains linking molecules in the lattice.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions.[2] Journal of Pharmaceutical and Biomedical Analysis, 46(3).
Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
Comparative Stability Guide: Neopentyl vs. n-Pentyl Sulfonamides
Topic: Comparative Stability of Neopentyl vs. n-Pentyl Sulfonamides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Steric Advantage I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Stability of Neopentyl vs. n-Pentyl Sulfonamides
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Steric Advantage
In medicinal chemistry, the choice of alkyl substituents on the sulfonamide nitrogen (
-substitution) or the sulfonyl tail is a critical determinant of a lead compound's pharmacokinetic (PK) profile. This guide analyzes the stability differential between n-pentyl (linear) and neopentyl (-dimethylpropyl) sulfonamides.
The Core Finding: The neopentyl group functions as a "metabolic and chemical shield." While the n-pentyl chain offers lipophilic bulk, it introduces significant metabolic liabilities (rapid
-oxidation). In contrast, the neopentyl moiety leverages the Thorpe-Ingold effect and steric bulk to retard nucleophilic attack and block standard metabolic degradation pathways, often extending biological half-life () by orders of magnitude.
The stability difference is not merely distinct; it is mechanistic. We must decouple Chemical Stability (resistance to hydrolysis) from Metabolic Stability (resistance to enzymatic degradation).
A. Chemical Stability (Hydrolysis Resistance)
Sulfonamides are generally stable, but under acidic conditions or high temperatures, they can hydrolyze to sulfonic acids and amines.[1]
n-Pentyl Sulfonamide: The linear chain (
) is flexible. The -methylene is accessible to nucleophiles (like water molecules in acid catalysis). There is minimal steric hindrance to the transition state formation during hydrolysis.
Neopentyl Sulfonamide: The neopentyl group (
) possesses a quaternary -carbon. The bulky tert-butyl group adjacent to the reaction center creates a "steric umbrella."
Mechanism: The bulk prevents the approach of nucleophiles perpendicular to the S-N bond.
Result: Neopentyl sulfonamides are exceptionally resistant to acid-catalyzed hydrolysis, often requiring conditions that would degrade the rest of the molecule before breaking the sulfonamide bond.
B. Metabolic Stability (CYP450 Resistance)
This is the most relevant parameter for drug development.[1]
n-Pentyl (The "Soft Spot"): Linear alkyl chains are classic substrates for Cytochrome P450 enzymes.
Pathway:
-oxidation (terminal methyl) and oxidation.
Outcome: Rapid conversion to carboxylic acids or alcohols, increasing polarity and accelerating clearance.
Neopentyl (The "Metabolic Block"):
Blocked
-position: The quaternary carbon has no protons, making -oxidation impossible.
Steric Hindrance: The bulky t-butyl group hinders the molecule from fitting into the narrow active sites of many CYP isoforms (e.g., CYP2D6).
Outcome: The molecule evades "metabolic switching," forcing the liver to rely on slower clearance mechanisms.
Comparative Data Profile
The following data summarizes typical stability metrics observed in lead optimization campaigns.
Parameter
n-Pentyl Sulfonamide
Neopentyl Sulfonamide
Mechanistic Driver
LogP (Lipophilicity)
High (Flexible chain)
High (Compact sphere)
Neopentyl is more compact; similar lipophilicity but lower surface area.
Note: Values are representative of typical aryl-sulfonamide scaffolds. Specific values depend on the R-group core.
Visualizing the Mechanism
The following diagram illustrates the divergent fates of these two moieties in a biological system.
Figure 1: Mechanistic divergence. The n-pentyl group fits into enzymatic pockets leading to oxidation, while the neopentyl group's steric bulk prevents both enzymatic access and nucleophilic attack.
Experimental Protocols
To validate these stability claims in your own lead series, use the following self-validating protocols.
Use n-Pentyl only if the specific linear geometry is required for receptor binding (e.g., fitting a narrow hydrophobic channel) and metabolic liability can be managed via formulation.
Use Neopentyl as a "bio-isostere of stability."[1] It is the superior choice for extending half-life and improving oral bioavailability, provided the target receptor can accommodate the increased bulk (
volume).
References
Roberts, P. et al. (2010).[1][2] Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Journal of Organic Chemistry. Link
Piggott, A. M. & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Link
Scott, K. A. et al. (2012).[1] Metabolic hydrolysis of heteroaryl/aryl sulfonamides. Medicinal Chemistry Communications. Link
Winum, J. Y. et al. (2006).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
Technical Guide: Proper Disposal of 4,4-Dimethylpentane-2-sulfonamide
[1][2] Executive Summary & Immediate Directives 4,4-Dimethylpentane-2-sulfonamide is a research-grade organic compound belonging to the sulfonamide class.[1][2] While not explicitly listed on the EPA’s RCRA P-list or U-l...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Directives
4,4-Dimethylpentane-2-sulfonamide is a research-grade organic compound belonging to the sulfonamide class.[1][2] While not explicitly listed on the EPA’s RCRA P-list or U-list by specific CAS name, it must be managed as Hazardous Chemical Waste due to the potential biological activity and environmental toxicity associated with the sulfonamide pharmacophore.
Core Disposal Directive:
DO NOT dispose of down the drain. Sulfonamides are persistent environmental pollutants with high aquatic toxicity.
DO NOT dispose of in regular trash.
MANDATORY: Collect as Hazardous Organic Waste for high-temperature incineration.[1]
Chemical Profile & Hazard Identification
To ensure a self-validating safety protocol, we must understand the why behind the disposal method. This compound is a positional isomer of common sulfonamide building blocks.
Aquatic Toxicity: Sulfonamides are known to inhibit bacterial growth and can disrupt aquatic ecosystems. Even if this specific isomer lacks data, the Precautionary Principle mandates treating it as "Very Toxic to Aquatic Life" (GHS Category Acute 1 or Chronic 1).
Bioactivity: As a structural analog to leucine-mimetic inhibitors, it may possess specific enzyme inhibitory properties, requiring destruction rather than landfilling.[2]
Waste Classification & Segregation Logic
Effective disposal starts with correct segregation at the bench. Use the following logic to determine the correct waste stream.
RCRA Waste Codes (US Guidelines)
Since the substance is not U-listed, the waste code depends on the mixture:
Pure Substance: Label as "Non-Regulated Chemical Waste" (if non-ignitable) or assign a state-specific code (e.g., California "Toxic").[2]
In Solvent (e.g., Acetone/Methanol):D001 (Ignitable).[2]
In Halogenated Solvent (e.g., DCM):F002 (Spent Halogenated Solvent).[2]
Segregation Decision Tree (Visualization)
Figure 1: Decision logic for segregating sulfonamide waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Objective: Dispose of solid powder without generating dust or contaminating surfaces.
PPE Required: Nitrile gloves, safety goggles, lab coat.[2][4] Use a fume hood if the powder is fine/dusty.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" glass jar.[1]
Transfer:
Transfer the solid directly into the waste container.
Do not wash the original vial in the sink.
Triple Rinse Rule: Rinse the empty original vial 3 times with a small amount of acetone or methanol. Pour these rinses into the Liquid Organic Waste container (see Scenario B).
Chemical Name: Write out "4,4-Dimethylpentane-2-sulfonamide".
Hazards: Check "Toxic" and "Irritant".
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures & HPLC Waste
Objective: Safe disposal of sulfonamide dissolved in solvents.
Identify the Solvent:
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
If the solvent is Methanol, Acetonitrile, Acetone, DMSO : Use the Non-Halogenated waste stream.[2]
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides), as sulfonamides can react to form unstable N-oxide or sulfonyl species under extreme conditions.[2]
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for vapor expansion.
Labeling:
List all solvents (e.g., "Acetonitrile 50%, Water 49%").[2]
List the solute: "Trace 4,4-Dimethylpentane-2-sulfonamide <1%".[1][2]
Scenario C: Spill Cleanup (Emergency Response)
Trigger: Spillage of >100mg of solid or >50mL of solution.
Secure Area: Alert nearby personnel.
Solid Spill:
Do not dry sweep (creates dust).
Cover with wet paper towels (dampened with water) to suppress dust.
Scoop up the damp material and towels. Place in a Ziploc bag or sealable jar.
Label as "Hazardous Waste - Debris contaminated with Sulfonamide".[1]
Clean surface with soap and water; collect rinsate as liquid waste.
Regulatory Compliance & Documentation
To maintain "Cradle-to-Grave" tracking required by regulations (e.g., RCRA in the US, REACH in EU):
Inventory Update: Deduct the disposed amount from your chemical inventory system immediately.
Waste Tags: Ensure the tag is dated only when the container is full or moved to the central accumulation area (90-day clock starts then).
Unknowns: If the label falls off the vial, do not guess. Label as "Unknown Organic Solid - Analysis Required" and contact EHS.[1]
Comparison of Disposal Methods
Method
Suitability
Rationale
Incineration (Rotary Kiln)
Recommended
Ensures complete thermal destruction of the sulfonamide bond ().[1]
Sanitary Sewer (Drain)
PROHIBITED
Risks contaminating groundwater; sulfonamides are antibiotic pollutants.
Trash / Landfill
PROHIBITED
Leaching risk; violation of chemical hygiene plans.
Chemical Deactivation
Not Recommended
Chemical hydrolysis requires strong acid/base reflux, increasing risk without adding value over incineration.[2]
References
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7][Link]
PubChem. Compound Summary: Sulfonamide Class Toxicity and Environmental Fate. (Used for SAR-based hazard derivation).[1] [Link]